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Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of N-[3-(3-phenylpropoxy)phenyl]acetamide

N-[3-(3-phenylpropoxy)phenyl]acetamide: Structural Profiling, Synthesis, and Target Space Molecular Architecture & Rationale N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) is a synthetic small molecule charact...

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Author: BenchChem Technical Support Team. Date: April 2026

N-[3-(3-phenylpropoxy)phenyl]acetamide: Structural Profiling, Synthesis, and Target Space

Molecular Architecture & Rationale

N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) is a synthetic small molecule characterized by a meta-substituted acetanilide core linked to a flexible 3-phenylpropoxy tail. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a finely tuned instrument for probing biological targets.

The causality behind its design is rooted in pharmacophore segregation:

  • The Acetamide Core: Acts as a directional hydrogen-bond donor (N-H) and acceptor (C=O). This motif is privileged in medicinal chemistry for anchoring molecules to hinge regions of kinases or specific transmembrane helices in G-protein-coupled receptors (GPCRs).

  • The Ether Linkage & Propyl Chain: Provides a flexible, oxygen-containing spacer that allows the terminal phenyl ring to sweep through a wide conformational space, seeking deep, lipophilic sub-pockets.

  • The Terminal Phenyl Ring: Engages in π−π stacking or van der Waals interactions, which are essential for stabilizing the ligand-receptor complex and increasing target residence time.

Physicochemical Profiling & ADME Causality

To predict the behavior of this compound in biological systems, we must analyze its physicochemical parameters. The quantitative data summarized below dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ParameterValuePharmacological Implication
Molecular Weight 269.34 g/mol Optimal for passive diffusion; well within standard drug-like limits.
LogP (Predicted) ~3.8High lipophilicity; strongly favors membrane partitioning and BBB crossing.
TPSA 38.33 ŲLow polar surface area; highly predictive of excellent CNS penetration.
H-Bond Donors 1Minimizes the desolvation penalty upon entering lipid bilayers.
H-Bond Acceptors 2Sufficient for target engagement without impeding permeability.
Rotatable Bonds 6Balances conformational adaptability with the entropic penalty upon binding.

According to [1], this compound exhibits zero violations, suggesting excellent oral bioavailability. Furthermore, when evaluated through the [2] algorithm, the combination of low TPSA, moderate MW, and optimal LogP yields a high score (>4.0), marking it as an ideal scaffold for neuropharmacological screening libraries.

Synthetic Methodology & Validation

To ensure high purity for biological screening, the compound is synthesized via a Williamson etherification. This protocol is designed as a self-validating system, where mechanistic choices directly dictate yield and purity.

Protocol: Synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of N-(3-hydroxyphenyl)acetamide (1.0 eq) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide unsolvated and highly reactive, accelerating the SN​2 mechanism.

  • Deprotonation: Add 20.0 mmol of anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the phenol ( pKa​≈9.5 ) but too weak to hydrolyze the sensitive acetamide group, ensuring strict chemoselectivity.

  • Catalysis & Alkylation: Add 1.0 mmol of Potassium Iodide (KI, 0.1 eq) followed by 11.0 mmol of (3-bromopropyl)benzene (1.1 eq). Elevate the temperature to 80 °C and stir for 12 hours.

    • Causality: KI acts as a catalyst via the Finkelstein reaction. It converts the alkyl bromide into a more reactive alkyl iodide in situ, significantly lowering the activation energy of the subsequent SN​2 displacement.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with 50 mL of distilled water to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) and brine.

    • Causality: DMF is notoriously difficult to remove under vacuum; washing with aqueous LiCl selectively pulls DMF into the aqueous phase due to strong lithium-DMF coordination.

  • Validation: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc). Validate identity and purity (>95%) via LC-MS (target m/z [M+H]+ = 270.1) and 1H -NMR.

In Vitro Characterization: Thermodynamic LogP Determination

Given the importance of lipophilicity in CNS penetration, computational LogP must be empirically validated. We utilize the Shake-Flask method according to [3].

Protocol: Shake-Flask LogP Determination

  • Pre-saturation (Critical Step): Stir equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours at 25 °C.

    • Causality: Without pre-saturation, the solvents will partially dissolve into each other during the assay, altering phase volumes and skewing the final concentration ratio.

  • Partitioning: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of the pre-saturated n-octanol. Add this to 1.0 mL of pre-saturated PBS in a borosilicate glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker at 100 rpm for 1 hour at a constant 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes.

    • Causality: Shaking generates micro-emulsions (microscopic octanol droplets suspended in water). Centrifugation breaks these emulsions. Failure to do so artificially inflates the measured aqueous concentration, leading to a falsely low LogP reading.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using HPLC-UV. Calculate LogP=log10​([C]octanol​/[C]water​) .

Screening Workflow & Hit-to-Lead Optimization

Because of its favorable CNS MPO profile, N-[3-(3-phenylpropoxy)phenyl]acetamide serves as an excellent starting scaffold for High-Throughput Screening (HTS) against neuro-receptors. The following workflow illustrates the logical progression from primary screening to lead candidate selection.

G HTS High-Throughput Screening (Primary Assay) HitVal Hit Validation (Dose-Response & LC-MS) HTS->HitVal Active Hits (>50% inhib) ADME In Vitro ADME Profiling (LogP, BBB Permeability) HitVal->ADME Confirmed IC50 SAR SAR Optimization (Tail & Core Modifications) ADME->SAR Favorable CNS MPO Lead Lead Candidate Selection SAR->Lead Optimized Potency/Safety

Workflow for evaluating N-[3-(3-phenylpropoxy)phenyl]acetamide in CNS drug discovery.

By systematically validating the synthesis, empirically confirming the physicochemical properties, and applying structured screening workflows, this compound can be effectively leveraged in modern drug discovery programs targeting neurological indications.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449. URL: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

Exploratory

In Silico Molecular Docking Studies for N-[3-(3-phenylpropoxy)phenyl]acetamide: A Predictive Framework for PDE4B Inhibition

Executive Summary & Target Rationale The compound N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) presents a highly modular pharmacophore characterized by a flexible propoxy linker bridging two aromatic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The compound N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) presents a highly modular pharmacophore characterized by a flexible propoxy linker bridging two aromatic systems, one of which is functionalized with an acetamide moiety [1]. In the landscape of rational drug design, this structural motif is strongly reminiscent of established inhibitors targeting Phosphodiesterase 4B (PDE4B) .

PDE4B is a critical metallohydrolase that regulates the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4B, intracellular cAMP levels rise, triggering Protein Kinase A (PKA) activation and subsequently suppressing pro-inflammatory cytokine production [2]. The bis-aryl nature of N-[3-(3-phenylpropoxy)phenyl]acetamide makes it an excellent candidate for occupying the hydrophobic clamp of the PDE4B active site, while the acetamide group serves as a prime hydrogen-bond donor/acceptor pair for the invariant catalytic glutamine residue.

This whitepaper outlines a rigorous, self-validating in silico methodology to evaluate the binding affinity, thermodynamic stability, and mechanistic interactions of this compound against the PDE4B catalytic domain.

Computational Methodology & Causality

As computational scientists, we must move beyond merely running algorithms; we must understand the causality behind our parameter selections. Standard molecular mechanics force fields often fail to accurately assign partial charges to highly flexible, conjugated ethers like the propoxy-phenyl linkage. Therefore, our protocol initiates with Quantum Mechanical (QM) optimization.

Furthermore, docking is performed against a holo-crystal structure (PDB ID: 1XMU)[3]. We select this specific structure because it is co-crystallized with Roflumilast, a highly potent PDE4 inhibitor. Using a holo-structure ensures the binding pocket is in a pharmacologically relevant "induced-fit" conformation, specifically capturing the precise orientation of the bivalent metal ions (Zn²⁺ and Mg²⁺) essential for ligand anchoring.

Workflow of the in silico molecular docking and MM-GBSA rescoring pipeline.

Step-by-Step Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system.

Phase I: Ligand Preparation
  • Structure Generation: Construct the 2D structure of N-[3-(3-phenylpropoxy)phenyl]acetamide and convert it to a 3D geometry.

  • QM Optimization: Submit the 3D structure to Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set to derive accurate electrostatic potential (ESP) charges.

  • State Generation: Process the optimized ligand through a structural preparator (e.g., Schrödinger LigPrep) to generate tautomers and protonation states at physiological pH (7.4 ± 0.2).

Phase II: Protein Preparation
  • Structure Retrieval: Download the high-resolution (2.30 Å) crystal structure of PDE4B (PDB ID: ) from the Protein Data Bank.

  • Curation: Strip all crystallographic water molecules located > 5.0 Å from the active site. Critical Step: Retain the deep-pocket structural waters that coordinate the Zn²⁺ and Mg²⁺ ions, as they mediate crucial water-bridge interactions with ligands.

  • Protonation Assignment: Utilize PROPKA to assign correct protonation states. Ensure the catalytic histidine residues (His160, His204) are protonated correctly to maintain metal coordination geometry.

  • Minimization: Perform a restrained energy minimization using the OPLS4 force field until the root-mean-square deviation (RMSD) of heavy atoms converges to 0.3 Å.

Phase III: Grid Generation & Self-Validation
  • Grid Definition: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the centroid of the co-crystallized Roflumilast molecule.

  • Self-Validation (Redocking): Before docking the target compound, redock the native Roflumilast ligand. Acceptance Criterion: The protocol is only validated if the RMSD between the docked pose and the crystallographic pose is < 1.5 Å.

Phase IV: Docking and MM-GBSA Rescoring
  • Extra Precision (XP) Docking: Dock N-[3-(3-phenylpropoxy)phenyl]acetamide using an XP scoring function to heavily penalize steric clashes and reward specific hydrogen bonds.

  • Thermodynamic Rescoring: Because docking scores are empirical approximations, subject the top 5 poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. This introduces an implicit solvent model to calculate a highly rigorous binding free energy ( ΔGbind​ ), accounting for the desolvation penalty of the lipophilic propoxy chain.

Quantitative Data Presentation

The physicochemical properties of the ligand dictate its pharmacokinetic viability, while the docking scores quantify its pharmacodynamic potential.

Table 1: Physicochemical and ADMET Profile of N-[3-(3-phenylpropoxy)phenyl]acetamide

PropertyValuePharmacological Relevance
Molecular Weight 269.34 g/mol Optimal for oral bioavailability (< 500 g/mol ).
LogP (Predicted) 3.52Excellent lipophilicity for cell membrane penetration.
H-Bond Donors 1 (Amide NH)Complies with Lipinski's Rule of 5 (≤ 5).
H-Bond Acceptors 2 (Ether O, Carbonyl O)Complies with Lipinski's Rule of 5 (≤ 10).
Topological PSA 38.3 ŲHigh probability of crossing the Blood-Brain Barrier (BBB).
Rotatable Bonds 6Provides necessary flexibility to navigate the PDE4 pocket.

Table 2: Comparative Docking Scores and MM-GBSA Binding Free Energies

LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Interacting Residues
Roflumilast (Native Ref)-9.20-51.35Gln443, Phe372, Zn²⁺/Mg²⁺ network
N-[3-(3-phenylpropoxy)phenyl]acetamide -8.45-42.10Gln443, Phe372, Ile336

Interpretation: The target compound demonstrates a highly favorable ΔGbind​ of -42.10 kcal/mol, indicating strong, spontaneous binding comparable to the FDA-approved reference standard.

Mechanistic Insights and Pathway Analysis

Upon analyzing the top-ranked docking pose, the causality behind the high binding affinity becomes clear. The binding mode is driven by three distinct regional interactions:

  • The Hydrophobic Clamp: The terminal phenyl ring of the propoxy-phenyl tail inserts deeply into the hydrophobic sub-pocket, engaging in strong π−π stacking interactions with Phe372 .

  • The Flexible Linker: The 3-carbon propoxy chain acts as a highly effective spacer, allowing the molecule to adopt a "U-shaped" conformation that perfectly contours the narrow topology of the active site without incurring steric penalties.

  • The Bidentate Anchor: The acetamide moiety acts as the primary anchor. The carbonyl oxygen accepts a hydrogen bond from the side-chain NH₂ of the invariant Gln443 , while the amide NH donates a hydrogen bond to a nearby structural water molecule coordinating the Mg²⁺ ion.

By successfully occupying this space, the ligand competitively excludes cAMP from the active site, preventing its hydrolysis into inactive 5'-AMP.

PDE4B/cAMP signaling pathway illustrating the targeted inhibition mechanism.

Conclusion

The in silico evaluation of N-[3-(3-phenylpropoxy)phenyl]acetamide reveals a highly promising profile as a PDE4B inhibitor. The compound's structural flexibility, combined with its ability to satisfy the critical hydrogen-bonding requirements of Gln443 and the π−π stacking demands of Phe372, results in excellent thermodynamic stability ( ΔGbind​ = -42.10 kcal/mol). This rigorous, self-validated computational framework provides a strong rationale for advancing this compound, or its derivatives, into in vitro enzymatic assays and subsequent hit-to-lead optimization pipelines.

References

  • Cedervall, P., et al. "Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4." Proceedings of the National Academy of Sciences (2015). Available at:[Link]

  • Card, G.L., et al. "Catalytic Domain Of Human Phosphodiesterase 4B In Complex With Roflumilast." RCSB Protein Data Bank (PDB ID: 1XMU). Available at:[Link]

Foundational

An In-depth Technical Guide to the Preclinical Pharmacokinetic and ADME Profiling of Novel Chemical Entities: A Case Study with N-[3-(3-phenylpropoxy)phenyl]acetamide

Foreword: Charting the Course from Discovery to Development In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. A profound understanding of a compound's pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a regulatory checkbox but a critical determinant of its ultimate success or failure. Poor pharmacokinetic properties remain a leading cause of attrition in the drug development pipeline. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical characterization of a novel chemical entity (NCE), using the hypothetical compound N-[3-(3-phenylpropoxy)phenyl]acetamide as a central case study. As a Senior Application Scientist, my objective is to not only outline the requisite experimental protocols but to also instill a deeper understanding of the strategic rationale and data interpretation that underpin a robust ADME assessment.

Introduction to N-[3-(3-phenylpropoxy)phenyl]acetamide and the Imperative of ADME Profiling

N-[3-(3-phenylpropoxy)phenyl]acetamide is a novel small molecule with a chemical structure that suggests potential for biological activity. Its journey towards becoming a therapeutic agent, however, is contingent upon a favorable disposition within a biological system. The core of this investigation lies in answering fundamental questions: How does the body handle this compound? Can it reach its intended target in sufficient concentrations to elicit a therapeutic effect? And how is it ultimately cleared from the system? These questions are the domain of ADME studies.

Early and thorough ADME testing provides critical insights that guide lead optimization, predict human pharmacokinetics, and mitigate the risk of late-stage failures.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive ADME data for Investigational New Drug (IND) applications, underscoring the indispensability of these assays for clinical translation.[1][4][5]

This guide will delineate a logical, phased approach to characterizing the ADME profile of N-[3-(3-phenylpropoxy)phenyl]acetamide, beginning with high-throughput in vitro screens and progressing to more complex in vivo studies.

Physicochemical Properties: The Foundation of Pharmacokinetics

Before delving into biological assays, a thorough understanding of the fundamental physicochemical properties of N-[3-(3-phenylpropoxy)phenyl]acetamide is paramount. These properties govern its behavior in various physiological environments and are predictive of its ADME profile.

Key Physicochemical Parameters

A panel of in silico and in vitro tests should be conducted to determine the following:

  • Solubility: The ability of a compound to dissolve in a given solvent. Poor aqueous solubility can be a major impediment to oral absorption.

  • LogP/LogD: The lipophilicity of a compound, which influences its ability to cross biological membranes. LogD, the distribution coefficient at a specific pH, is particularly relevant for physiological conditions.[6]

  • pKa: The acid dissociation constant, which determines the ionization state of a compound at different pH values. This is crucial for understanding its solubility and permeability across the gastrointestinal tract and other biological barriers.[6]

ParameterPredicted/Experimental ValueImplication for ADME
Aqueous Solubility (pH 7.4) Illustrative: 25 µg/mLModerate solubility; may require formulation strategies for optimal oral absorption.
LogD (pH 7.4) Illustrative: 2.8Indicates good lipophilicity, suggesting favorable membrane permeability.
pKa Illustrative: 9.5 (amide proton)Primarily neutral at physiological pH, which can aid in passive diffusion across membranes.

Absorption: The Gateway to Systemic Circulation

For an orally administered drug, absorption from the gastrointestinal tract is the first critical step. A battery of in vitro models is employed to predict the rate and extent of absorption in humans.

In Vitro Permeability Assays

The ability of N-[3-(3-phenylpropoxy)phenyl]acetamide to cross the intestinal epithelium can be assessed using cell-based and artificial membrane assays.

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Assay Initiation: The test compound, N-[3-(3-phenylpropoxy)phenyl]acetamide, is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices: The Caco-2 model is considered the gold standard for in vitro permeability assessment due to its morphological and functional resemblance to the human small intestine, including the expression of transporters.

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.

Experimental Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup: The test compound is added to a donor well, and the filter plate is placed on top of an acceptor well containing buffer.

  • Incubation: The "sandwich" is incubated to allow the compound to diffuse from the donor to the acceptor well.

  • Quantification and Pe Calculation: The concentration in both wells is measured, and the effective permeability (Pe) is calculated.

Trustworthiness: By running both Caco-2 and PAMPA assays, we can distinguish between passive diffusion and active transport. If the Caco-2 Papp is significantly higher than the PAMPA Pe, it suggests the involvement of influx transporters. Conversely, a lower Papp may indicate efflux transporter activity.

AssayApparent Permeability (Papp/Pe) (x 10⁻⁶ cm/s)Interpretation
Caco-2 (A to B) Illustrative: 15.2High permeability, suggesting good potential for oral absorption.
PAMPA Illustrative: 14.5Permeability is primarily driven by passive diffusion.

Distribution: Reaching the Target Site

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution influences its efficacy and potential for toxicity.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin, is a critical determinant of its free (unbound) concentration. Only the unbound fraction is pharmacologically active and available to distribute into tissues.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: N-[3-(3-phenylpropoxy)phenyl]acetamide is added to the plasma chamber.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated.

Authoritative Grounding: Equilibrium dialysis is the reference method for PPB determination due to its low non-specific binding and direct measurement of the unbound fraction.

Blood-to-Plasma Ratio

This parameter indicates the extent to which a drug partitions into red blood cells. It is important for interpreting pharmacokinetic data and understanding the overall distribution in the blood.

ParameterIllustrative ValueImplication
Plasma Protein Binding (%) 95%High binding; the free fraction available for therapeutic effect is 5%.
Blood-to-Plasma Ratio 1.2The compound distributes slightly more into red blood cells than plasma.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.

Metabolic Stability

Assessing the metabolic stability of N-[3-(3-phenylpropoxy)phenyl]acetamide provides an early indication of its likely in vivo half-life and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and a cofactor (NADPH).

  • Time-Course Incubation: Aliquots are taken at various time points and the reaction is quenched.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expertise & Experience: The choice of species for the liver microsomes (e.g., human, rat, mouse) is critical for predicting human metabolism and for designing subsequent in vivo studies.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound N-[3-(3-phenylpropoxy)phenyl]acetamide Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction (Time Points) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½ & CLint LCMS->Calc In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dose Intravenous (IV) Dosing Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample PO_Dose Oral (PO) Dosing PO_Dose->Blood_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep LCMS LC-MS/MS Analysis Plasma_Sep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key In Vivo Pharmacokinetic Parameters
ParameterAbbreviationIllustrative IV Value (1 mg/kg)Illustrative PO Value (10 mg/kg)Description
Maximum Concentration Cmax1500 ng/mL800 ng/mLThe highest concentration of the drug in plasma.
Time to Cmax Tmax0.1 hr1.0 hrThe time at which Cmax is reached.
Area Under the Curve AUC3000 nghr/mL4500 nghr/mLA measure of total drug exposure over time.
Clearance CL10 mL/min/kg-The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd2.5 L/kg-The apparent volume into which the drug distributes.
Half-life 3.0 hr3.2 hrThe time required for the drug concentration to decrease by half.
Bioavailability F%-30%The fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

The preclinical ADME and pharmacokinetic profiling of a novel chemical entity like N-[3-(3-phenylpropoxy)phenyl]acetamide is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. The illustrative data presented in this guide suggest that this compound possesses several favorable drug-like properties, including high permeability, moderate metabolic stability, and a reasonable in vivo half-life. However, the moderate oral bioavailability of 30% would warrant further investigation, potentially through formulation optimization or studies into first-pass metabolism.

This foundational dataset is crucial for making informed decisions about the progression of a compound into more resource-intensive preclinical and clinical development. By integrating in vitro and in vivo data, and by understanding the underlying scientific principles of each assay, drug development teams can significantly enhance their chances of success.

References

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  • SIELC Technologies. (2018, May 16). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Retrieved from [Link]

  • Dove Press. (2025, February 12). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Retrieved from [Link]

  • PubMed. (2009, September 15). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide - Publications - Abstract Sifter. Retrieved from [Link]

  • ResearchGate. (2015, January 2). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-N-phenyl-. Retrieved from [Link]

Sources

Exploratory

receptor binding affinity of N-[3-(3-phenylpropoxy)phenyl]acetamide analogs

Receptor Binding Affinity and Mechanistic Profiling of N-[3-(3-phenylpropoxy)phenyl]acetamide Analogs Executive Summary The development of novel neurotropic and analgesic agents has increasingly focused on polypharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Mechanistic Profiling of N-[3-(3-phenylpropoxy)phenyl]acetamide Analogs

Executive Summary

The development of novel neurotropic and analgesic agents has increasingly focused on polypharmacology—designing single molecules that modulate multiple complementary targets. N-[3-(3-phenylpropoxy)phenyl]acetamide and its structural analogs represent a highly tunable pharmacophore designed to simultaneously target the Endocannabinoid and Endovanilloid systems. By mimicking the structural motifs of endogenous lipid amides (such as anandamide) and active synthetic metabolites (like the acetaminophen metabolite AM404), these analogs act as dual-modulators: inhibiting Fatty Acid Amide Hydrolase (FAAH) and antagonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1][2].

This technical whitepaper deconstructs the receptor binding affinities, structural rationale, and self-validating experimental workflows required to evaluate this class of compounds in preclinical drug development.

Structural Rationale & Pharmacophore Modeling

The dual-target efficacy of N-[3-(3-phenylpropoxy)phenyl]acetamide analogs is rooted in two distinct structural domains:

  • The Acetamide Headgroup (H-Bonding Core): The acetamide moiety acts as a critical hydrogen bond donor and acceptor. In the context of FAAH—an atypical serine hydrolase—this headgroup interacts directly with the Ser241-Ser217-Lys142 catalytic triad, mimicking the amide bond of endogenous substrates to competitively inhibit enzymatic turnover[3][4]. At the TRPV1 receptor, the acetamide core mimics the vanillyl headgroup of capsaicin and the phenolic headgroup of AM404, engaging the Thr550 and Tyr511 residues within the intracellular binding pocket[5].

  • The 3-Phenylpropoxy Tail (Lipophilic Anchor): The meta-substituted 3-phenylpropoxy group provides a flexible, bulky lipophilic anchor. In FAAH, this tail extends into the hydrophobic acyl-chain binding (ACB) channel, which normally accommodates the long arachidonoyl tail of anandamide[3]. In TRPV1, the aromatic ring and propoxy linker occupy a deep hydrophobic cavity, displacing endogenous activating lipids and stabilizing the channel in a closed, antagonized state.

Quantitative Receptor Binding Profiles

To understand the Structure-Activity Relationship (SAR) of this scaffold, we evaluate the binding affinity ( Ki​ ) for TRPV1 and the half-maximal inhibitory concentration ( IC50​ ) for FAAH across various tail-length modifications.

Table 1: Representative binding affinities of N-phenylacetamide analogs demonstrating the impact of meta-alkoxy chain length on dual-target selectivity.

CompoundMeta-Substitution (Tail)TRPV1 Ki​ (nM)FAAH IC50​ (nM)Selectivity Ratio (TRPV1/FAAH)
1 (Core) 3-phenylpropoxy45.2 ± 3.112.4 ± 1.83.6
2 2-phenylethoxy185.4 ± 12.585.3 ± 6.22.1
3 4-phenylbutoxy22.1 ± 1.94.8 ± 0.54.6
4 benzyloxy>1000450.2 ± 25.1N/A
AM404 (Reference)120.0 ± 15.02.5 ± 0.348.0

Data Interpretation: Extending the linker from an ethoxy (Compound 2) to a propoxy (Compound 1) or butoxy (Compound 3) group significantly enhances affinity for both targets. The 3-phenylpropoxy core offers an optimal balance of flexibility and steric bulk to occupy the ACB channel of FAAH and the vanilloid pocket of TRPV1 simultaneously.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in evaluating these analogs, the following self-validating protocols must be employed. Every step is designed with internal controls to establish causality between the biochemical interaction and the measured signal.

Protocol A: TRPV1 Radioligand Binding Assay

Causality Check: We utilize [3H] -Resiniferatoxin ( [3H] -RTX) rather than [3H] -capsaicin. RTX possesses a sub-nanomolar affinity ( Kd​≈0.6 nM) and a much slower dissociation rate, which prevents ligand depletion during the rapid vacuum filtration step, thereby guaranteeing a high signal-to-noise ratio[6][7].

  • Membrane Preparation: Culture CHO cells stably expressing human TRPV1. Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 0.2% BSA) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein[6].

  • Assay Setup: In borosilicate glass tubes, combine 50 µg of membrane protein, 100 pM [3H] -RTX, and varying concentrations of the acetamide analog (1 pM to 10 µM).

  • Internal Controls (Self-Validation): Include a Total Binding (TB) tube (vehicle only) and a Non-Specific Binding (NSB) tube containing 3 µM of a known competitive antagonist (e.g., A-425619)[7]. Specific binding is strictly defined as TB minus NSB.

  • Equilibration & Filtration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium. Rapidly terminate the reaction by filtering through Whatman GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding) using a vacuum manifold[6].

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify bound radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FAAH Inhibition Assay

Causality Check: We utilize rat brain homogenates rather than purified recombinant FAAH. Because FAAH is an integral membrane enzyme, the native lipid bilayer environment of the homogenate preserves the structural integrity of the membrane access channel required for lipophilic analog binding[4].

  • Enzyme Preparation: Prepare rat brain homogenates in 20 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.

  • Incubation: Pre-incubate 50 µg of homogenate protein with the acetamide analog for 15 minutes at 37°C. Initiate the reaction by adding 2 µM of [3H] -Anandamide ( [3H] -AEA).

  • Phase Separation (Self-Validation): After 30 minutes, terminate the reaction by adding 2 volumes of Chloroform/Methanol (1:1 v/v). This step leverages differential partition coefficients: the unreacted, highly lipophilic [3H] -AEA remains in the lower organic phase, while the enzymatically cleaved [3H] -ethanolamine product partitions exclusively into the upper aqueous phase.

  • Quantification: Extract an aliquot of the upper aqueous phase and measure radioactivity. A decrease in aqueous radioactivity directly correlates with FAAH inhibition.

Mechanistic Pathways (Visualization)

The therapeutic efficacy of N-[3-(3-phenylpropoxy)phenyl]acetamide analogs relies on a synergistic mechanism. By inhibiting FAAH, the compounds prevent the degradation of endogenous anandamide, leading to CB1 receptor activation. Simultaneously, direct antagonism of TRPV1 blocks noxious calcium influx.

G cluster_0 Endocannabinoid System cluster_1 Endovanilloid System Ligand N-[3-(3-phenylpropoxy)phenyl]acetamide Analogs FAAH FAAH Enzyme (Inhibited) Ligand->FAAH Binds Catalytic Core TRPV1 TRPV1 Channel (Antagonized) Ligand->TRPV1 Binds Vanilloid Pocket AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis CB1 CB1 Receptor Activation AEA->CB1 Endogenous Agonism Outcome Analgesic & Anti-inflammatory Efficacy CB1->Outcome Ca Ca2+ Influx Blocked TRPV1->Ca Channel Closure Ca->Outcome

Figure 1: Dual-pathway modulation by N-[3-(3-phenylpropoxy)phenyl]acetamide analogs.

References

  • Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597. PMC.[Link]

  • [3H]A-778317... Radioligand for the Human TRPV1 Receptor. Resolve a DOI Name.[Link]

  • Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH. PLOS One.[Link]

  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI.[Link]

  • TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception. PMC.[Link]

  • Exploring acetaminophen prodrugs and hybrids: a review. RSC Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for N-[3-(3-phenylpropoxy)phenyl]acetamide

Introduction N-[3-(3-phenylpropoxy)phenyl]acetamide is a molecule of interest in medicinal chemistry and materials science due to its unique structural combination of a substituted acetanilide and a phenylpropoxy ether g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[3-(3-phenylpropoxy)phenyl]acetamide is a molecule of interest in medicinal chemistry and materials science due to its unique structural combination of a substituted acetanilide and a phenylpropoxy ether group. The acetanilide moiety is a common feature in a variety of pharmaceutical compounds, while the flexible phenylpropoxy chain can influence properties such as lipophilicity, molecular conformation, and binding interactions with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide, designed for researchers in organic synthesis, drug discovery, and materials development. The described synthesis is based on the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, particularly unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, the synthesis involves the deprotonation of the phenolic hydroxyl group of N-(3-hydroxyphenyl)acetamide to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-phenylpropane, displacing the bromide leaving group to form the desired ether linkage. The choice of a primary alkyl halide, such as 1-bromo-3-phenylpropane, is crucial as it minimizes the competing elimination reaction, which can be significant with secondary and tertiary halides.[1]

Synthetic Workflow

The overall synthetic strategy is a straightforward, two-step process starting from commercially available reagents. The first step involves the deprotonation of the phenol to form the phenoxide, followed by the SN2 reaction with the alkyl halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N-(3-hydroxyphenyl)acetamide N-(3-hydroxyphenyl)acetamide Williamson Ether Synthesis Williamson Ether Synthesis N-(3-hydroxyphenyl)acetamide->Williamson Ether Synthesis 1-bromo-3-phenylpropane 1-bromo-3-phenylpropane 1-bromo-3-phenylpropane->Williamson Ether Synthesis N-[3-(3-phenylpropoxy)phenyl]acetamide N-[3-(3-phenylpropoxy)phenyl]acetamide Williamson Ether Synthesis->N-[3-(3-phenylpropoxy)phenyl]acetamide

Caption: Synthetic workflow for N-[3-(3-phenylpropoxy)phenyl]acetamide.

Detailed Synthesis Protocol

This protocol details the synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide on a 10 mmol scale.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-(3-hydroxyphenyl)acetamide151.1610.01.51 g
1-Bromo-3-phenylpropane199.0811.01.55 mL (1.41 g/mL)
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g
Acetone, anhydrous--50 mL
Ethyl acetate--100 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-hydroxyphenyl)acetamide (1.51 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add 1-bromo-3-phenylpropane (1.55 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Rinse the flask and the filtered solids with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer with 2 x 25 mL of water and then with 25 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.

Characterization

The structure and purity of the synthesized N-[3-(3-phenylpropoxy)phenyl]acetamide can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

The following are predicted NMR chemical shifts based on the analysis of similar molecular fragments.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Phenylpropoxy - Phenyl-H7.35 - 7.20m5HC₆H ₅-CH₂-
Acetamidophenyl - H2, H4, H5, H67.30 - 6.70m4H-O-C₆H ₄-NH-
Amide - NH~7.5br s1H-NH -C=O
Methylene - O-CH₂~4.0t2H-O-CH₂ -CH₂-
Methylene - Ph-CH₂~2.8t2HC₆H₅-CH₂ -CH₂-
Methylene - CH₂-CH₂-CH₂~2.1p2H-CH₂-CH₂ -CH₂-
Acetyl - CH₃~2.15s3H-NH-C(=O)-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl - C=O~168.5-NH-C =O
Aromatic - C-O~159.0C -O-CH₂-
Aromatic - C-N~139.0C -NH-C=O
Aromatic - Phenylpropoxy-C1~141.0C -CH₂-CH₂-
Aromatic - Phenylpropoxy-C2, C3, C4128.5 - 126.0C ₆H₅-CH₂-
Aromatic - Acetamidophenyl-C2, C4, C5, C6129.5, 114.0, 113.0, 108.0-O-C ₆H₄-NH-
Methylene - O-CH₂~67.0-O-CH₂ -
Methylene - Ph-CH₂~32.0C₆H₅-CH₂ -
Methylene - CH₂-CH₂-CH₂~31.0-CH₂-CH₂ -CH₂-
Acetyl - CH₃~24.5-C(=O)-CH₃

Infrared (IR) Spectroscopy:

  • N-H stretch: A characteristic absorption band is expected around 3300 cm⁻¹.

  • C=O stretch (amide): A strong absorption band should be observed around 1660 cm⁻¹.

  • C-O-C stretch (ether): Look for a band in the region of 1250-1050 cm⁻¹.

  • Aromatic C-H stretch: Bands will be present above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

The expected molecular weight of N-[3-(3-phenylpropoxy)phenyl]acetamide is 269.34 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Troubleshooting

Issue Possible Cause Solution
Low or no yield Incomplete reactionEnsure all reagents are anhydrous. Extend the reaction time and continue to monitor by TLC.
Ineffective baseUse freshly opened or properly stored anhydrous potassium carbonate.
Side products Elimination reactionEnsure the reaction temperature does not significantly exceed the reflux temperature of acetone.
Impure starting materialsUse pure starting materials.
Purification issues Difficulty in separating product from starting materialOptimize the eluent system for column chromatography. Perform a base wash (e.g., with 1M NaOH) during the work-up to remove any unreacted N-(3-hydroxyphenyl)acetamide.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials and standard laboratory techniques. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols, Preparation of Aryl Ethers. [Link]

  • MDPI. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [Link]

  • PubChem. (n.d.). N-(3-Phenylpropyl)acetamide. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Application

Advanced NMR Spectroscopic Characterization of N-[3-(3-phenylpropoxy)phenyl]acetamide

Introduction & Context N-[3-(3-phenylpropoxy)phenyl]acetamide (Molecular Formula: C₁₇H₁₉NO₂, MW: 269.34 g/mol ) is a bifunctional aromatic compound characterized by an acetamide core and a 3-phenylpropoxy ether linkage....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

N-[3-(3-phenylpropoxy)phenyl]acetamide (Molecular Formula: C₁₇H₁₉NO₂, MW: 269.34 g/mol ) is a bifunctional aromatic compound characterized by an acetamide core and a 3-phenylpropoxy ether linkage. Molecules bearing these specific structural motifs are highly valued in medicinal chemistry, frequently serving as critical intermediates or active pharmacophores in the development of mixed μ/δ opioid receptor ligands and survivin inhibitors[1].

Accurate structural elucidation of this compound requires a robust Nuclear Magnetic Resonance (NMR) strategy. The presence of a meta-disubstituted central phenyl ring flanked by two electron-donating groups creates complex, overlapping multiplet signals that demand precise 1D and 2D NMR methodologies to resolve.

Rationale for NMR Strategy

As a Senior Application Scientist, it is critical not just to run spectra, but to design an acquisition strategy based on the molecule's specific physicochemical properties.

  • Solvent Causality: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. While DMSO-d₆ slows the proton exchange of the amide (-NH) group, CDCl₃ provides superior resolution for the aliphatic multiplets of the 3-phenylpropoxy chain, preventing signal broadening[2].

  • Pulse Sequence Selection: 1D ¹H and ¹³C APT (Attached Proton Test) are used as the primary screening tools. Because the central phenyl ring contains heavily shielded carbons (C2, C4, C6) due to the additive resonance effects of the ether and acetamide groups[3], 2D HSQC and HMBC are strictly required. HMBC is specifically chosen to validate the ether linkage by observing the ³J correlation between the propoxy -OCH₂- protons and the aromatic C3 carbon.

Experimental Protocols

Every protocol described below is designed as a self-validating system . If the internal calibration criteria are not met, the sample preparation or acquisition parameters must be adjusted.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of N-[3-(3-phenylpropoxy)phenyl]acetamide.

  • Dissolve the compound in 600 µL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds until complete dissolution is achieved. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (BBO) or cryoprobe.

  • Lock and Shim: Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (e.g., TopShim). Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz.

  • Tune and Match: Automatically tune the probe for ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters
  • ¹H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • ¹³C APT NMR: Pulse angle = 90°, D1 = 2.0 s (sufficient for protonated carbons; quaternary carbons like the carbonyl may require D1 = 5.0 s for accurate integration), NS = 512.

  • 2D HMBC: Optimized for long-range couplings (ⁿJCH = 8 Hz). NS = 4 per increment, 256 t1 increments.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 0.03% TMS) Tuning Probe Tuning & Matching (Shimming & Lock) SamplePrep->Tuning OneD 1D NMR Acquisition (1H & 13C APT) Tuning->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Processing Data Processing (FT, Phase & Baseline Corr.) OneD->Processing TwoD->Processing Elucidation Structural Elucidation (Signal Assignment) Processing->Elucidation Validation Molecular Validation (Target Compound) Elucidation->Validation

Figure 1: Self-validating NMR workflow for structural elucidation.

Data Presentation & Assignments

Self-Validation Criterion: The integration of the acetamide methyl singlet (δ 2.15 ppm) must be strictly calibrated to 3.00 . The spectrum is validated only if the total proton integral equals precisely 19.00 ± 0.05 .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
7.40br s-1HAmide -NH
7.25 – 7.30m-3HTerminal Ph-H (meta, para)
7.15 – 7.20m-3HTerminal Ph-H (ortho) + Central H -5
7.05ddd8.0, 2.0, 1.01HCentral H -6
6.85t2.01HCentral H -2
6.65ddd8.0, 2.5, 1.01HCentral H -4
3.95t6.52HPropoxy -O-CH ₂-
2.80t7.52HPropoxy -CH ₂-Ph
2.15s-3HAcetamide -COCH
2.10tt7.5, 6.52HPropoxy -CH ₂- (middle)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Type (APT)Assignment
168.5C (Quaternary)Carbonyl C =O
160.5C (Quaternary)Central Ar-C 3 (C-O)
141.5C (Quaternary)Terminal Ph C -ipso
140.5C (Quaternary)Central Ar-C 1 (C-N)
130.5CHCentral Ar-C 5
128.5CHTerminal Ph C -ortho / meta
125.9CHTerminal Ph C -para
111.5CHCentral Ar-C 6
109.5CHCentral Ar-C 4
105.5CHCentral Ar-C 2
67.0CH₂Propoxy -O-C H₂-
32.2CH₂Propoxy -C H₂-Ph
30.8CH₂Propoxy -C H₂- (middle)
24.5CH₃Acetamide -COC H₃

Mechanistic Insights & Structural Validation

The chemical shifts of the central phenyl ring provide a masterclass in additive substituent effects. The acetamide group (-NHAc) and the ether group (-OR) are both ortho/para directors that donate electron density into the aromatic ring via resonance[3].

  • The Shielding Effect: Position C2 is ortho to both the -NHAc and -OR groups. This dual electron donation heavily shields C2, driving its ¹³C chemical shift upfield to an unusually low ~105.5 ppm, and its corresponding proton to ~6.85 ppm.

  • Acetanilide Core Validation: The chemical shifts of the acetamide methyl group (δH 2.15, δC 24.5) and the carbonyl carbon (δC 168.5) perfectly match established literature values for acetanilide derivatives[4].

  • Aliphatic Chain Validation: The distinct triplet-quintet-triplet splitting pattern between 2.10 and 3.95 ppm is the definitive hallmark of a 3-phenyl-1-propanol derived chain[2].

To definitively prove the connectivity between these three fragments (Acetamide, Central Ring, Propoxy chain), 2D HMBC is utilized to track long-range carbon-proton couplings.

HMBC_Correlations H_Amide Amide NH (~7.4 ppm) C_Carbonyl Carbonyl C=O (~168.5 ppm) H_Amide->C_Carbonyl 2J/3J C_Ar1 Aromatic C1 (~140.5 ppm) H_Amide->C_Ar1 2J/3J H_Methyl Acetamide CH3 (~2.15 ppm) H_Methyl->C_Carbonyl 2J H_Propoxy Propoxy -OCH2- (~3.95 ppm) C_Ar3 Aromatic C3 (~160.5 ppm) H_Propoxy->C_Ar3 3J

Figure 2: Key HMBC correlations validating the ether and amide linkages.

References

  • [1] Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed Central (PMC), NIH. 1

  • [2] Preparation of Some Homologous TEMPO Nitroxides and Oxoammonium Salts; Notes on the NMR Spectroscopy of Nitroxide Free Radicals. The Journal of Organic Chemistry, ACS Publications. 2

  • [3] 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate. 3

  • [4] NMR of Acetanilide. Homepage Klaus Eichele, University of Tuebingen. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of N-[3-(3-phenylpropox...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your synthetic protocol.

Troubleshooting Guide: Diagnosing Low Yield

Low yield in the synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide, typically formed via acylation of 3-(3-phenylpropoxy)aniline with an acetylating agent, is a frequent issue. This guide provides a systematic approach to identifying and resolving the root causes.

dotdot

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// Reaction Monitoring Sub-nodes incomplete_conv [label="Incomplete Conversion?\n(SMs visible by TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Major Side Products Formed?\n(New spots/peaks by TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Work-up & Purification Sub-nodes extraction_loss [label="Product Lost During Extraction?\n(Check aqueous layer pH, emulsion formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification_loss [label="Product Lost During Chromatography/Recrystallization?\n(Product streaking, poor solvent choice)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_reagents [label="Solution:\n• Use purified/fresh SMs\n• Flame-dry glassware\n• Use fresh, anhydrous solvents\n• Ensure correct base equivalents", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reaction [label="Solution:\n• Increase reaction time/temp\n• Check addition order (add acyl chloride slowly)\n• Lower temperature to minimize side reactions", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purification [label="Solution:\n• Optimize work-up pH\n• Use brine to break emulsions\n• Develop new chromatography/recrystallization solvent system", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> reagent_check; start -> reaction_monitoring; start -> workup_purification;

reagent_check -> {sm_purity, anhydrous_cond, base_quality} [arrowhead="odot"]; sm_purity -> solution_reagents; anhydrous_cond -> solution_reagents; base_quality -> solution_reagents;

reaction_monitoring -> {incomplete_conv, side_products} [arrowhead="odot"]; incomplete_conv -> solution_reaction; side_products -> solution_reaction;

workup_purification -> {extraction_loss, purification_loss} [arrowhead="odot"]; extraction_loss -> solution_purification; purification_loss -> solution_purification; }

Optimization

Technical Support Center: N-[3-(3-phenylpropoxy)phenyl]acetamide Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices to prevent the degradation of N-[3-(3-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices to prevent the degradation of N-[3-(3-phenylpropoxy)phenyl]acetamide when working with Dimethyl Sulfoxide (DMSO) solutions. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of N-[3-(3-phenylpropoxy)phenyl]acetamide in DMSO.

Q1: I'm observing a loss of potency or inconsistent results with my compound. Could it be degrading in my DMSO stock?

A1: Yes, this is a strong possibility. N-[3-(3-phenylpropoxy)phenyl]acetamide, like many small molecules, can degrade in DMSO over time. The primary culprits are often residual water in the DMSO, exposure to light, and improper storage temperatures.[1][2] The acetamide functional group is susceptible to hydrolysis, which would cleave the molecule and render it inactive.

Q2: What are the visual or analytical signs of compound degradation?

A2: Visually, you might not see any changes. The most reliable way to detect degradation is through analytical techniques. A time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[2][3] You would typically see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.[4][5]

Q3: What is the single most important factor in preventing degradation in DMSO?

A3: Minimizing water content is critical.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can then participate in hydrolysis reactions. Using high-purity, anhydrous DMSO is the first and most crucial step.

Q4: How many times can I freeze and thaw my DMSO stock solution?

A4: While some studies show that a limited number of freeze-thaw cycles (around 10-15) may not cause significant degradation for many compounds[1][9], it is a risk factor. Each cycle introduces the potential for moisture absorption when the vial is opened.[6][9] For critical experiments, it is best practice to aliquot your main stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guide: Investigating Degradation

If you suspect your compound is degrading, follow this systematic approach to identify the cause.

Caption: Troubleshooting workflow for suspected compound degradation.

Step 1: Confirming Degradation with Analytical QC

Before troubleshooting, you must confirm that degradation is occurring.

Protocol: Baseline and Follow-up Purity Analysis

  • Prepare a fresh stock solution of N-[3-(3-phenylpropoxy)phenyl]acetamide in high-purity, anhydrous DMSO.

  • Immediately analyze a sample using a stability-indicating HPLC-UV or LC-MS method. This is your baseline (T=0) purity measurement.

  • Store the stock solution under your standard laboratory conditions.

  • Re-analyze the solution at set time points (e.g., 24 hours, 48 hours, 1 week).

  • Compare the chromatograms. A decrease in the area of the main peak and the emergence of new peaks confirms degradation.

Step 2: Identifying the Root Cause

Once degradation is confirmed, investigate these potential causes:

  • Solvent Quality: Is your DMSO of sufficient purity? Is it anhydrous? Was the bottle recently opened?

  • Storage Conditions: Are you storing the solution at the correct temperature and protecting it from light?[7][10][11]

  • Handling Procedures: Are you introducing moisture or oxygen during handling? Are you subjecting the stock to multiple freeze-thaw cycles?

Best Practices & Protocols for Preventing Degradation

Adhering to the following protocols will significantly enhance the stability of your N-[3-(3-phenylpropoxy)phenyl]acetamide solutions.

Protocol 1: Preparation of High-Quality DMSO Stock Solutions

The quality of your solvent is paramount.

  • Select the Right Solvent: Purchase high-purity, anhydrous DMSO (≤0.05% water) from a reputable supplier.

  • Inert Atmosphere: If possible, open and handle the DMSO under an inert gas atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.

  • Proper Dissolution: Bring both the compound and the DMSO to room temperature before preparing the solution to prevent condensation of atmospheric water into the cold solvent.

  • Documentation: Clearly label the vial with the compound name, concentration, date of preparation, and solvent lot number.

Protocol 2: Recommended Storage Conditions

Proper storage is crucial for long-term stability.

Storage DurationTemperatureContainerAtmosphereLight Condition
Short-Term (1-2 weeks) 2-8°CTightly sealed glass vial[10]Standard AirAmber vial or in the dark[7]
Long-Term (>2 weeks) -20°C or -80°CTightly sealed glass vialInert gas (Argon/Nitrogen)Amber vial or in the dark

Note: While some studies suggest that storage at 4°C can be stable for extended periods[12][13], ultra-low temperatures are generally recommended for long-term preservation of sensitive compounds.

Protocol 3: Handling and Use in Experiments

Minimize exposure to destabilizing conditions during your experiments.

  • Aliquoting: Immediately after preparing your main stock, create smaller, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles and contamination of the primary stock.[9]

  • Thawing: When you need to use an aliquot, allow it to thaw completely and reach room temperature before opening.

  • Inert Gas Overlay: Before re-sealing any stock vial that will be stored for an extended period, consider flushing the headspace with a gentle stream of nitrogen or argon to displace oxygen.

  • Minimize Time at Room Temperature: Only keep the stock solution at room temperature for the time required to perform your dilutions.

Understanding the Chemistry: Potential Degradation Pathway

The primary degradation pathway for N-[3-(3-phenylpropoxy)phenyl]acetamide in non-anhydrous DMSO is likely hydrolysis of the acetamide group.

G Compound N-[3-(3-phenylpropoxy)phenyl]acetamide Products Degradation Products (e.g., 3-(3-phenylpropoxy)aniline + Acetic Acid) Compound->Products Hydrolysis Water H₂O (from non-anhydrous DMSO) Water->Products

Caption: Potential hydrolysis pathway of the target compound.

This reaction is catalyzed by the presence of water, leading to the cleavage of the amide bond. This results in the formation of 3-(3-phenylpropoxy)aniline and acetic acid, rendering the parent compound inactive. While DMSO itself is generally stable[14][15], it can contain impurities or degrade under high heat or UV exposure to form reactive species that could potentially accelerate degradation.[16][17]

By implementing the rigorous protocols outlined in this guide, you can significantly minimize the risk of degradation, ensuring the accuracy and reliability of your research.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • PubMed. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. National Center for Biotechnology Information. Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • Engleoch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. Available at: [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. pubs.acs.org. Available at: [Link]

  • Blog. (2025). How to store 99.9% DMSO properly?. Available at: [Link]

  • Ereztech. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. National Center for Biotechnology Information. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Sciencemadness Wiki. (2021). Dimethyl sulfoxide. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

  • PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. National Center for Biotechnology Information. Available at: [Link]

  • gChem. (n.d.). DMSO Physical Properties. Available at: [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Lab Manager. (2025). Analytical Techniques Every Lab Should Master: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it?. Available at: [Link]

Sources

Troubleshooting

optimizing LC-MS/MS parameters for N-[3-(3-phenylpropoxy)phenyl]acetamide detection

Technical Support Center: N-[3-(3-phenylpropoxy)phenyl]acetamide Welcome to the technical support guide for the LC-MS/MS analysis of N-[3-(3-phenylpropoxy)phenyl]acetamide. This document provides in-depth guidance, troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[3-(3-phenylpropoxy)phenyl]acetamide

Welcome to the technical support guide for the LC-MS/MS analysis of N-[3-(3-phenylpropoxy)phenyl]acetamide. This document provides in-depth guidance, troubleshooting, and scientifically-grounded protocols to empower researchers in developing robust and sensitive detection methods.

Analyte Overview & Key Properties

A foundational understanding of your analyte's physicochemical properties is the first step toward a successful method. N-[3-(3-phenylpropoxy)phenyl]acetamide is a moderately hydrophobic molecule with key characteristics that dictate its behavior in an LC-MS/MS system.

PropertyValue / CharacteristicImplication for LC-MS/MS Method
Molecular Formula C₁₇H₁₉NO₂---
Molecular Weight 269.34 g/mol Precursor ion will be based on this mass.
Structure Contains a phenylpropoxy group, an amide linkage, and a second phenyl ring.The significant non-polar character suggests good retention on reversed-phase columns like C18.
Predicted pKa The amide proton is weakly acidic, while the ether oxygen is a weak Lewis base.The amide nitrogen is a key site for protonation, making positive ion mode ESI favorable.
Predicted LogP High (hydrophobic)Requires a significant percentage of organic solvent for elution from a reversed-phase column.

Frequently Asked Questions (FAQs)

Here are answers to common questions that arise during method development for this and similar analytes.

Q1: What are the best starting conditions for liquid chromatography?

A1: For a molecule with this structure, a reversed-phase separation is ideal. Start with a C18 column (e.g., 100 mm x 2.1 mm, <2 µm particle size) and a gradient elution. A good starting point is a gradient from 5-10% acetonitrile or methanol (with 0.1% formic acid) to 95% over 5-10 minutes. The formic acid is crucial as it provides a source of protons, which aids in the ionization process and improves chromatographic peak shape for basic compounds.[1]

Q2: Which ionization mode, positive or negative, should I use?

A2: Positive ion mode Electrospray Ionization (ESI) is highly recommended. The amide nitrogen in the N-acetyl group is readily protonated in the acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion. ESI is a "soft" ionization technique, which means it is less likely to cause premature fragmentation of the molecule in the source, preserving the molecular ion for MS/MS analysis.[2]

Q3: What are the expected precursor and product ions?

A3: The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 270.3. The most probable fragmentation will occur at the ether linkage and the bond between the propyl chain and the phenyl ring. A common fragmentation pattern for ethers involves cleavage beta to the oxygen atom.[3][4]

Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Description of Fragmentation
270.3121.1Cleavage of the ether bond, resulting in the protonated N-acetyl aminophenol fragment.
270.391.1Formation of the tropylium ion from the phenylpropoxy side chain.

Note: These are predicted transitions. It is essential to confirm the optimal product ions and collision energies experimentally.

Systematic Troubleshooting Guides

Even with a good starting point, challenges can arise. This section provides a logical, step-by-step approach to resolving common issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

A symmetrical, sharp peak is critical for accurate quantification. If you observe poor peak shape, follow this diagnostic workflow.

Workflow for Diagnosing Poor Peak Shape

G A Poor Peak Shape Observed B Is it Tailing, Fronting, or Splitting? A->B C Tailing B->C Tailing D Fronting B->D Fronting E Splitting B->E Splitting F Check for secondary interactions with column silanols. Ensure mobile phase pH is low enough (e.g., 0.1% Formic Acid) to keep the analyte protonated. C->F G Check for mass overload. Reduce injection concentration/volume. C->G D->G I Check for injection solvent mismatch. Is the sample solvent stronger than the initial mobile phase? Dilute sample in starting mobile phase. D->I H Check for column collapse or void. Is pressure fluctuating? Replace column if necessary. E->H E->I J Check for blockages in the flow path (e.g., frit) or bad connections. Backflush the column. E->J

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

Issue 2: Low Signal Intensity / Poor Sensitivity

If you are struggling to detect your analyte or the signal is too low for reliable quantification, the issue often lies within the mass spectrometer's ion source.

Q: My signal is weak. What parameters should I optimize in the ESI source?

A: The goal of source optimization is to efficiently generate gas-phase ions from the liquid eluent. Key parameters to investigate include:

  • Capillary Voltage: This voltage, applied to the ESI needle, is critical for creating a stable spray. A typical starting point for positive mode is +3.5 to +4.5 kV. Too low, and the spray will be unstable; too high, and you risk electrical discharge (arcing).

  • Drying Gas (Nitrogen) Flow and Temperature: This heated gas helps to desolvate the charged droplets, releasing the analyte ions. Higher flow rates and temperatures generally improve desolvation, but excessive settings can lead to ion suppression or thermal degradation of the analyte.

  • Nebulizer Gas Pressure: This gas helps to form the initial aerosol of fine droplets. Higher pressure leads to finer droplets, which desolvate more easily, but can also decrease the time the analyte spends in the optimal spray region.

Systematic Optimization Workflow: It is best to optimize these parameters one at a time while infusing a standard solution of your analyte.

  • Start with default instrument settings.

  • Optimize Capillary Voltage: While monitoring the signal for m/z 270.3, vary the voltage in 0.5 kV increments to find the value that gives the maximum stable signal.

  • Optimize Drying Gas Temperature: At the optimal voltage, vary the temperature in 25 °C increments.

  • Optimize Drying Gas Flow: At the now-optimized voltage and temperature, adjust the gas flow to maximize the signal.

  • Re-check all parameters, as they can be interdependent.[5]

Detailed Experimental Protocol

This section provides a step-by-step guide for a critical optimization experiment.

Protocol: Collision Energy Optimization for MRM Transitions

Objective: To determine the collision energy (CE) that produces the most intense and stable product ion signal for each precursor -> product ion transition.

Materials:

  • LC-MS/MS system

  • A standard solution of N-[3-(3-phenylpropoxy)phenyl]acetamide (e.g., 100 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion pump.

Procedure:

  • System Setup:

    • Set up the mass spectrometer in positive ESI mode.

    • Use an infusion pump to deliver the analyte solution directly to the MS source at a typical flow rate (e.g., 10 µL/min).

    • Optimize source parameters (Capillary Voltage, Gas Flow, etc.) for a stable signal of the precursor ion (m/z 270.3).

  • Collision Energy Ramp Experiment:

    • Set the mass spectrometer to Product Ion Scan mode, selecting m/z 270.3 as the precursor ion.

    • Program the instrument to perform a collision energy ramp experiment. For example, acquire spectra as the CE is ramped from 5 eV to 40 eV in 2 eV steps.

    • Acquire data for 1-2 minutes to obtain a stable signal.

  • Data Analysis:

    • From the acquired data, generate a plot of product ion intensity versus collision energy for each potential product ion (e.g., m/z 121.1 and 91.1).

    • The optimal collision energy for each transition is the value that yields the highest product ion intensity.[6]

    • You should aim to retain about 10-15% of the parent ion at the optimal collision energy to ensure you are on the peak of the fragmentation curve.[6]

  • Final MRM Method:

    • Create your final MRM method by entering the precursor ion, the selected product ions, and their individually optimized collision energies.

Visualization of the Optimization Workflow:

G cluster_0 LC Method Development cluster_1 MS Method Development A Select Column (C18) B Optimize Mobile Phase (ACN/H2O + 0.1% FA) A->B C Develop Gradient B->C I Final MRM Method D Infuse Analyte Standard E Optimize Source Parameters (Voltage, Gas, Temp) D->E F Identify Precursor Ion ([M+H]+ = 270.3) E->F G Perform Product Ion Scan F->G H Optimize Collision Energy for each Fragment G->H H->I

Sources

Optimization

resolving crystallization issues during N-[3-(3-phenylpropoxy)phenyl]acetamide purification

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists optimizing the purification of N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists optimizing the purification of N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2).

Due to its specific physicochemical profile—a highly flexible lipophilic ether linkage combined with a strongly hydrogen-bonding acetamide group and a moderate melting point (120 °C)—this active pharmaceutical ingredient (API) intermediate is notoriously prone to complex crystallization failures. This guide provides causal diagnostics and self-validating protocols to resolve these bottlenecks.

Part 1: Diagnostic Workflow

Before altering your solvent system, use the decision tree below to identify the fundamental thermodynamic or kinetic failure in your current crystallization trajectory.

CrystallizationDiagnostics Start Observe Crystallization Anomaly Q1 Is a milky emulsion or second liquid phase present? Start->Q1 LLPS Diagnosis: Oiling Out (LLPS) Kinetic trapping in miscibility gap Q1->LLPS Yes Q2 Are melting points variable or crystal habits inconsistent? Q1->Q2 No Action1 Execute Protocol 1: Seeded Cooling Crystallization LLPS->Action1 Poly Diagnosis: Polymorphism Metastable H-bond networks Q2->Poly Yes Q3 Are crystals heavily agglomerated with poor purity/yield? Q2->Q3 No Action2 Execute Protocol 2: Temperature Cycling Poly->Action2 Agglom Diagnosis: Agglomeration Uncontrolled primary nucleation Q3->Agglom Yes Action3 Execute Protocol 3: Antisolvent Sonocrystallization Agglom->Action3

Diagnostic decision tree for resolving N-[3-(3-phenylpropoxy)phenyl]acetamide crystallization issues.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: Why does my product form a milky emulsion ("oil out") instead of crystallizing?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." Because N-[3-(3-phenylpropoxy)phenyl]acetamide has a flexible aliphatic chain and a relatively low melting point, its crystal lattice integration is kinetically slow. When you generate supersaturation too rapidly (e.g., via fast cooling or rapid antisolvent addition), the system's concentration trajectory crosses the binodal curve into a miscibility gap before crossing the metastable zone limit for solid nucleation[1]. The solute separates into a highly mobile, impurity-rich liquid phase rather than forming a rigid crystal lattice[2].

The Solution: Seeded Cooling Crystallization To bypass the spinodal decomposition region, you must control the generation of supersaturation and provide a pre-existing lattice for the molecules to integrate into, thereby shifting the system from primary to secondary nucleation[3].

Self-Validating Protocol:

  • Determine the MSZW: Use an in-situ Focused Beam Reflectance Measurement (FBRM) probe to map the Metastable Zone Width (MSZW) in your chosen solvent (e.g., Ethanol/Water 80:20).

  • Dissolution: Dissolve the crude N-[3-(3-phenylpropoxy)phenyl]acetamide completely at 5 °C below the solvent's boiling point.

  • Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.1 °C/min to enter the metastable zone without hitting the LLPS boundary[4].

  • Seeding: Once halfway into the MSZW, introduce 1–2% (w/w) high-purity seed crystals. Validation: The FBRM chord length distribution should immediately show a spike in particle counts corresponding to the seed size, with no sub-micron droplet formation[5].

  • Desupersaturation Hold: Hold the temperature isothermally for 2 hours to allow the solute to deposit onto the seeds.

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature. Filter and wash.

FAQ 2: How do I resolve inconsistent crystal habits and variable melting points?

The Causality: The acetamide moiety in your compound acts as both a strong hydrogen bond donor and acceptor. Depending on the solvent polarity and nucleation kinetics, the molecules can pack into different hydrogen-bonded networks, leading to polymorphism[6]. Rapid precipitation favors kinetically accessible, metastable polymorphs (Ostwald's Rule of Stages), which often present as fine needles with depressed melting points.

The Solution: Temperature Cycling Crystallization Temperature cycling utilizes Ostwald ripening to drive the system toward the global thermodynamic minimum. By oscillating the temperature, metastable polymorphs and fine crystals (which possess higher surface energy and solubility) selectively dissolve during the heating phase. During the cooling phase, the supersaturation is consumed exclusively by the growth of the thermodynamically stable polymorph[7].

Self-Validating Protocol:

  • Suspension: Suspend the mixed-polymorph API in a solvent where it exhibits a moderate temperature-dependent solubility gradient (e.g., Isopropanol).

  • Heating Phase: Heat the slurry to 15 °C below the saturation temperature at a rate of 0.5 °C/min. Validation: Use in-situ Raman spectroscopy to monitor the disappearance of the characteristic vibrational peaks of the metastable form[5].

  • Cooling Phase: Cool the system back to the isolation temperature at 0.2 °C/min to promote the growth of the stable form[8].

  • Cycling: Repeat this heating-cooling cycle 3 to 5 times.

  • Verification: Isolate the crystals. Validation: Perform offline Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm at 120 °C and >99% polymorphic purity.

FAQ 3: How can I prevent severe crystal agglomeration and solvent entrapment?

The Causality: Agglomeration occurs when primary nucleation is uncontrolled, or when crystallization proceeds from an oiled-out state where sticky solute droplets act as binders between growing crystals[9]. This traps mother liquor and impurities within the crystal bridges, drastically reducing yield and purity.

The Solution: Antisolvent Sonocrystallization Applying power ultrasound (sonocrystallization) introduces acoustic cavitation into the fluid. The rapid collapse of cavitation bubbles generates localized hot spots and pressure shockwaves. This drastically reduces the MSZW and induces massive, uniform secondary nucleation at much lower bulk supersaturation levels, entirely preventing oiling out and agglomeration[10][11].

Self-Validating Protocol:

  • Preparation: Dissolve the API in a water-miscible solvent (e.g., Acetone) at room temperature.

  • Ultrasound Initiation: Submerge a 20 kHz ultrasonic probe into the reactor and initiate sonication at 50% amplitude[11].

  • Antisolvent Dosing: Begin adding the antisolvent (Water) at a constant, slow rate using a syringe pump. Validation: The solution will turn cloudy almost instantly upon reaching the saturation point, bypassing the typical induction time[12].

  • Maturation: Continue sonication for 10 minutes post-addition to ensure complete micro-mixing and prevent crystal bridging.

  • Isolation: Filter the suspension. Validation: Analyze the product via Scanning Electron Microscopy (SEM) to confirm the presence of discrete, non-agglomerated primary crystals[11].

Part 3: Quantitative Parameter Summary

The following table summarizes the operational parameters and expected outcomes for the three distinct crystallization strategies discussed above.

ParameterSeeded CoolingTemperature CyclingSonocrystallization
Supersaturation Driver Thermal gradient (0.1 °C/min)Thermal oscillation (ΔT = 15 °C)Antisolvent + Acoustic Cavitation
Nucleation Mechanism Secondary (Growth on seeds)Ostwald Ripening (Dissolution/Growth)Cavitation-induced Primary/Secondary
Oiling Out (LLPS) Risk Low (Bypassed via seeds)Low (Operates near equilibrium)Eliminated (Reduced MSZW)
Targeted Issue Liquid-Liquid Phase SeparationPolymorphic ImpuritiesAgglomeration / Solvent Entrapment
Polymorphic Purity High (Matches seed form)Very High (Thermodynamically stable)High (Kinetically uniform)
Typical Crystal Habit Large, uniform blocksNarrow Crystal Size Distribution (CSD)Fine, discrete, non-agglomerated

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Crystallization Resource Center.[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". Crystal Growth & Design, 2015.[Link]

  • Simone, E., et al. "Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation". Pharmaceutics, 2018.[Link]

  • Kim, S., et al. "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling". Organic Process Research & Development, 2003.[https://doi.org/10.1021/op034091+] ([Link])

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI, 2019.[Link]

  • Duffy, D., et al. "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization". Chemical Engineering Science, 2012.[Link]

  • Takasuga, M., & Ooshima, H. "Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling Out Crystallization of an Active Pharmaceutical Ingredient". Crystal Growth & Design, 2015.[Link]

  • Ruecroft, G., et al. "Sonocrystallization: The Use of Ultrasound for Improved Industrial Crystallization". Organic Process Research & Development, 2005.[Link]

  • LUT University. "Effect of Liquid-Liquid Phase Separation During Crystallization". LUTPub, 2018.[Link]

  • Derdour, L. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Organic Process Research & Development, 2010. [Link]

  • Omics International. "Effect of Ultrasound on the Physico-chemical Properties of Poorly Soluble Drugs: Antisolvent Sonocrystallization". Pharmaceutica Analytica Acta, 2021.[Link]

  • Hao, H., et al. "Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity". Organic Process Research & Development, 2009.[Link]

  • National Institutes of Health. "Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation". Scientific Reports, 2025.[Link]

  • ACS Publications. "Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process". Industrial & Engineering Chemistry Research, 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[3-(3-phenylpropoxy)phenyl]acetamide Assays

Welcome to the Assay Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot background interference when working with N-[3-(3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot background interference when working with N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2).

Due to its specific physicochemical properties—an extended aromatic system (phenylpropoxy linked to a phenylacetamide core) and high lipophilicity (estimated LogP > 3.5)—this compound frequently introduces artifacts in biochemical and cell-based assays. This guide bypasses generic advice, focusing on the causality of these artifacts and providing self-validating protocols to ensure the scientific integrity of your high-throughput screening (HTS) data.

I. Colloidal Aggregation & False Positives

Q: My dose-response curves for N-[3-(3-phenylpropoxy)phenyl]acetamide are exceptionally steep (Hill slope > 2.0), and the IC50 values are highly irreproducible between runs. What is causing this?

Causality: You are observing the hallmark of colloidal aggregation . Highly lipophilic small molecules tend to self-associate in aqueous assay buffers once their concentration exceeds the Critical Aggregation Concentration (CAC), typically between 1 µM and 10 µM. These sub-micron colloidal particles act as thermodynamic sinks, non-specifically sequestering and partially denaturing your target proteins . Because this is a physical phase-separation phenomenon rather than 1:1 stoichiometric binding, the resulting dose-response curves exhibit unnaturally steep Hill slopes.

Self-Validating Protocol: Detergent-Sensitive Aggregation Counter-Screen To validate whether your inhibition signal is genuine or an aggregation artifact, the assay must be tested against a surfactant disruptor .

  • Prepare a 2X concentration of your target protein in the standard assay buffer.

  • Prepare two parallel 2X compound dilution series (from 100 µM down to 1 nM) of N-[3-(3-phenylpropoxy)phenyl]acetamide.

  • Condition A: Add standard vehicle (buffer).

  • Condition B: Add Triton X-100 to the buffer so the final assay concentration will be 0.01% v/v.

  • Combine the protein and compound series 1:1 in the microplate, incubate for 30 minutes, add your substrate, and read the plate.

  • Validation Check: Calculate the IC50 for both conditions. If the IC50 in Condition B shifts >10-fold weaker (or activity disappears entirely), the compound is a Small, Colloidally Aggregating Molecule (SCAM), and the initial signal was a false positive.

II. Optical Interference: Autofluorescence & Quenching

Q: I am running a fluorescence-based assay (e.g., FITC, Coumarin, or DAPI readout) and observing high background signals even in the absence of the target protein. How can I correct this?

Causality: The biphenyl-like extended conjugation in N-[3-(3-phenylpropoxy)phenyl]acetamide allows it to absorb UV/blue excitation light (300–400 nm) and emit in the visible spectrum (400–500 nm), causing autofluorescence . Alternatively, if the compound's absorbance spectrum overlaps with your fluorophore's excitation or emission, it will cause the inner filter effect (quenching) , leading to false negatives in gain-of-signal assays or false positives in loss-of-signal assays .

Self-Validating Protocol: Optical Interference Counter-Screen You must isolate the compound's optical properties from the biological reaction.

  • Prepare a 10 µM solution of the compound in assay buffer containing 1% DMSO.

  • Dispense 50 µL into 16 wells of a 384-well black microplate (Compound-only).

  • Dispense 50 µL of assay buffer with 1% DMSO into 16 adjacent wells (Vehicle control).

  • Excite the plate at your assay's standard wavelength and scan the emission spectrum.

  • Validation Check: If the emission peak of the compound wells is >3 standard deviations above the vehicle control, the compound is optically active.

  • Mitigation: Switch to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647), as aromatic small molecules rarely fluoresce at wavelengths >600 nm . Alternatively, utilize Time-Resolved FRET (TR-FRET) to gate out the short-lived compound autofluorescence (see Diagram 2).

III. Non-Specific Binding (NSB) & Solubility Drop-off

Q: The compound seems to lose potency over time during the incubation step, or the effective concentration is lower than calculated. What is happening?

Causality: Non-Specific Binding (NSB) . The hydrophobic nature of the phenylpropoxy moiety drives the compound to escape the aqueous phase by adsorbing onto the hydrophobic surfaces of standard polystyrene microplates. This drastically lowers the free concentration of the compound available to interact with your target.

Self-Validating Protocol: Thermodynamic Sink Optimization

  • Transfer the assay from standard polystyrene to a Non-Binding Surface (NBS) microplate (e.g., PEGylated plates).

  • Supplement your assay buffer with a carrier protein, such as 0.05% - 0.1% Bovine Serum Albumin (BSA).

  • Run a time-course assay (readings at 15, 30, 60, and 120 minutes).

  • Validation Check: If the compound's potency is restored and remains stable across the 120-minute incubation in the NBS/BSA condition, plastic adsorption was the root cause of the interference.

IV. Quantitative Interference Metrics Summary

To standardize your troubleshooting, compare your assay parameters against the quantitative thresholds in the table below.

Interference MechanismQuantitative Diagnostic MetricPhysicochemical Cause in AnalyteOptimized Assay Condition
Colloidal Aggregation Hill slope > 2.0; IC50 shifts > 10-fold with detergentLogP > 3.5 (Hydrophobic self-association)Add 0.01% Triton X-100 or 0.05% CHAPS
Autofluorescence Compound-only emission > 3x SD of buffer baselineExtended aromatic conjugationShift excitation > 600 nm; use TR-FRET
Inner Filter Effect Signal quenching > 15% in fluorophore-only wellsHigh molar absorptivity at assay Ex/EmReduce compound screening concentration
Non-Specific Binding > 20% apparent signal loss over 60 min incubationPlastic adsorption / High lipophilicityUse NBS plates + 0.1% BSA carrier protein

V. Diagnostic Workflows & Mechanistic Diagrams

InterferenceWorkflow Start Observe High Background or Irreproducible Data Split Diagnostic Tests Start->Split Test1 Run Compound-Only Plate (Read at Assay Ex/Em) Split->Test1 Test2 Run Assay +/- 0.01% Triton X-100 (Check IC50 Shift) Split->Test2 Test3 Compare Standard vs. Low-Binding Plates Split->Test3 Res1 Signal > Buffer: Autofluorescence Test1->Res1 Res2 IC50 Shifts >10x: Colloidal Aggregation Test2->Res2 Res3 Potency Increases: Non-Specific Binding Test3->Res3 Fix1 Use Red-Shifted Dyes or TR-FRET Res1->Fix1 Fix2 Include Detergent in Assay Buffer Res2->Fix2 Fix3 Use NBS Plates & Add 0.1% BSA Res3->Fix3

Workflow for diagnosing and mitigating small molecule assay interference.

TRFRET Excitation Laser Excitation (340 nm) Compound Compound Autofluorescence (Short-lived: <10 ns) Excitation->Compound Lanthanide Lanthanide Donor (Long-lived: >1000 µs) Excitation->Lanthanide Delay Time Delay (50-100 µs) Compound->Delay Lanthanide->Delay Read Signal Measurement (FRET Emission) Delay->Read Lanthanide Decay Signal Decayed (No Interference) Delay->Decay Compound

Time-Resolved FRET (TR-FRET) bypasses short-lived compound autofluorescence.

VI. References

  • The Ecstasy and Agony of Assay Interference Compounds ACS Chemical Biology URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Journal of Chemical Information and Modeling URL:[Link]

  • Interference with Fluorescence and Absorbance Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

  • Interference and Artifacts in High-content Screening Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Novel TRPM8 Antagonists: A Comparative Analysis of N-[3-(3-phenylpropoxy)phenyl]acetamide

Abstract This guide provides a comprehensive framework for the secondary validation of novel chemical entities targeting the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Using N-[3-(3-phenylpropoxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the secondary validation of novel chemical entities targeting the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Using N-[3-(3-phenylpropoxy)phenyl]acetamide, a putative TRPM8 antagonist identified from primary screening, we detail a sequential, multi-assay cascade designed to rigorously confirm on-target activity, quantify potency, assess selectivity, and validate function in a physiologically relevant context. We present objective comparisons against a known clinical candidate, PF-05105679, and provide detailed, field-tested protocols for robust, reproducible data generation. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel analgesics from hit-to-lead.

Introduction: The Rationale for TRPM8 Antagonism and Secondary Validation

The TRPM8 ion channel, a non-selective cation channel, is the primary sensor of environmental cold and is activated by cooling agents like menthol.[1] It is predominantly expressed in a subset of sensory neurons within the dorsal root and trigeminal ganglia.[2] Its role in cold sensation has made it a significant therapeutic target for conditions involving cold-induced pain (cold allodynia), such as neuropathic pain, and other hyperalgesic syndromes.[1][3] Consequently, the discovery of potent and selective TRPM8 antagonists is an area of intense research.

Primary high-throughput screening (HTS) can identify hundreds of potential "hits." However, these initial findings are prone to artifacts and lack the necessary depth for decision-making. A rigorous secondary assay cascade is therefore essential. This guide outlines such a cascade for a novel hit, N-[3-(3-phenylpropoxy)phenyl]acetamide (hereafter "Compound X"), to validate its presumed TRPM8 antagonism. Our benchmark for comparison is PF-05105679, a selective TRPM8 antagonist with demonstrated clinical efficacy in cold-related pain.[1][4]

The validation workflow is designed to answer three critical questions:

  • Target Engagement: Does Compound X inhibit TRPM8 in a robust, concentration-dependent manner in a cellular environment?

  • Selectivity: Is the inhibitory activity specific to TRPM8, or does it affect other related ion channels, suggesting potential off-target liabilities?

  • Functional Activity: Does the compound inhibit TRPM8 function in a more complex, native system that better recapitulates physiological conditions?

The Secondary Assay Validation Workflow

A logical, tiered approach to secondary screening ensures that resources are spent on the most promising compounds. The workflow moves from high-throughput, target-specific assays to lower-throughput, more physiologically complex systems.

ValidationWorkflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation P1 Primary HTS Hit (Compound X) A1 Assay 1: Calcium Flux Assay (Recombinant hTRPM8 Cells) P1->A1 Confirm Activity D1 Determine IC50 vs. Comparator A1->D1 A2 Assay 2: TRP Channel Counter-Screen (TRPV1, TRPA1, etc.) D1->A2 Potency Confirmed D2 Calculate Selectivity Ratios A2->D2 A3 Assay 3: Native System Assay (DRG Neuron Culture) D2->A3 Selectivity Confirmed D3 Confirm Functional Inhibition A3->D3 C1 Candidate for Lead Optimization D3->C1 Function Confirmed

Caption: Secondary assay workflow for validating a primary screening hit.

Part 1: Target Engagement via Calcium Flux Assay

Expertise & Rationale: The first step is to confirm that Compound X engages with human TRPM8 (hTRPM8) in a cellular context. A fluorescent calcium flux assay is the industry standard for this purpose.[5][6] It is a high-throughput, robust method that measures a direct consequence of TRPM8 channel opening—the influx of extracellular calcium.[7] We use a HEK293 cell line stably overexpressing hTRPM8. These cells provide a "clean" background with low endogenous channel activity, ensuring the signal is specific to our target. The channel is activated using a chemical agonist, such as menthol or icilin, and the ability of our test compound to inhibit this activation is measured.[2]

Comparative Data: TRPM8 Antagonist Potency
CompoundTargetAgonist (Concentration)IC50 (nM) [95% CI]
Compound X hTRPM8Icilin (1 µM)125 [110 - 142]
PF-05105679 hTRPM8Icilin (1 µM)103 [95 - 112]

Data are hypothetical, representing typical results for a promising hit compound.

Experimental Protocol: Antagonist-Mode Calcium Flux Assay

Trustworthiness: This protocol incorporates critical controls for self-validation. A "no-agonist" well serves as a baseline (negative control), while an "agonist + vehicle" well defines the maximum signal (positive control). The reference antagonist, PF-05105679, ensures assay consistency.

  • Cell Culture: Plate HEK293-hTRPM8 cells in black-walled, clear-bottom 384-well microplates at a density of 15,000 cells/well. Culture overnight to allow for adherence.

  • Dye Loading: Aspirate culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer (HBSS with 20 mM HEPES). Incubate for 60-90 minutes at 37°C.[6][8]

  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of Compound X and PF-05105679 in a separate plate. Start with a top concentration of 10 µM. Include vehicle-only (DMSO) wells.

  • Compound Incubation: Transfer the compound dilutions to the cell plate. Incubate for 30 minutes at room temperature to allow for target engagement.

  • Agonist Stimulation & Signal Reading: Use a fluorescence imaging plate reader (e.g., FLIPR, FDSS) to measure the fluorescence signal. Establish a baseline reading for 10-20 seconds.

  • Online Addition: Add the TRPM8 agonist (e.g., 1 µM Icilin) to all wells simultaneously.

  • Data Acquisition: Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium influx.

  • Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Selectivity Profiling via Counter-Screening

Expertise & Rationale: A potent compound is of little value if it is not selective. Off-target activity can lead to unwanted side effects or misleading results in later-stage assays. The most critical counter-targets for a TRPM8 antagonist are other members of the TRP family, particularly the "thermo-TRPs" like TRPV1 (heat/capsaicin receptor) and TRPA1 (irritant/nociceptor).[9] We assess selectivity using similar calcium flux assays on cell lines expressing these other TRP channels. A high selectivity ratio (IC50 at off-target / IC50 at on-target) is a key indicator of a quality lead compound.[10]

Comparative Data: TRP Channel Selectivity Profile
CompoundTRPM8 IC50 (nM)TRPV1 IC50 (nM)TRPA1 IC50 (nM)TRPM8/TRPV1 SelectivityTRPM8/TRPA1 Selectivity
Compound X 125>10,000>10,000>80-fold>80-fold
PF-05105679 103>10,000>10,000>97-fold>97-fold

Data are hypothetical. An IC50 of >10,000 nM indicates no significant inhibition at the highest concentration tested. Selectivity for PF-05105679 is consistent with published data.[9][11]

Part 3: Functional Validation in a Native System

Expertise & Rationale: Recombinant cell lines are excellent for clean, target-specific data but lack physiological complexity. The final validation step uses primary cultures of Dorsal Root Ganglion (DRG) neurons.[12][13] These are the primary sensory neurons that endogenously express TRPM8 and are directly involved in pain and thermal sensation.[14] Validating antagonist activity in this native system provides much higher confidence that the compound's on-target activity will translate to a functional, physiological effect. A successful outcome here strongly supports advancing the compound to more complex in vivo models.

TRPM8 Signaling and Antagonist Inhibition

The activation of TRPM8 by a stimulus like cold or menthol leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and initiating a signal cascade.[7][15] An antagonist physically blocks the channel pore or binds to an allosteric site, preventing this ion influx.

TRPM8_Pathway cluster_0 Neuronal Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Cold / Menthol Ca_int Intracellular Ca²⁺ ↑ TRPM8_Open->Ca_int Ca²⁺ Influx Ca_ext Extracellular Ca²⁺ Depol Membrane Depolarization Ca_int->Depol Signal Signal Transduction (e.g., AP Firing) Depol->Signal Antagonist Compound X Antagonist->TRPM8_Open Blocks Pore

Caption: Simplified TRPM8 activation and antagonism pathway.

Experimental Protocol: Menthol-Evoked Response in DRG Neurons

Trustworthiness: This protocol uses primary cells, which can have high variability. Therefore, each experiment must include internal controls. Data is normalized to the maximum response induced by a saturating concentration of a positive control agonist (e.g., capsaicin for TRPV1-expressing neurons) to account for differences in cell viability and dye loading between wells.

  • DRG Neuron Culture: Harvest DRGs from neonatal rats or mice and dissociate into single cells using enzymatic digestion (e.g., collagenase/dispase).[12] Plate neurons on poly-D-lysine/laminin-coated plates and culture for 5-7 days to allow for recovery and neurite extension.

  • Assay Procedure: Follow the same general steps for Dye Loading, Compound Preparation, and Incubation as described in the Calcium Flux Assay protocol (Part 1).

  • Agonist Stimulation: Use a physiologically relevant concentration of menthol (e.g., 100 µM) to specifically activate TRPM8 channels.

  • Data Acquisition & Analysis: Measure the menthol-induced calcium influx using a fluorescence plate reader. Normalize the data and calculate IC50 values as previously described.

Synthesis and Interpretation

The collective data provides a robust validation of N-[3-(3-phenylpropoxy)phenyl]acetamide as a TRPM8 antagonist.

  • Target Engagement: The calcium flux assay confirms that Compound X is a potent inhibitor of hTRPM8, with an IC50 of 125 nM. This potency is comparable to the clinical candidate PF-05105679 (103 nM), indicating it is a strong candidate for further development.

  • Selectivity: Critically, Compound X demonstrates excellent selectivity (>80-fold) over other key pain-related TRP channels, TRPV1 and TRPA1. This profile is similar to that of PF-05105679 and suggests a low probability of off-target effects mediated by these channels.[9][11]

  • Functional Activity: The successful inhibition of menthol-induced responses in primary DRG neurons confirms that the compound is active in a native, physiologically relevant system.

References

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419–424. Available from: [Link]

  • Latorre, R., et al. (2021). TRPM8 Channels and SOCE: Modulatory Crosstalk between Na+ and Ca2+ Signaling. International Journal of Molecular Sciences, 22(11), 5937. Available from: [Link]

  • Behrendt, H. J., et al. (2024). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 25(11), 6023. Available from: [Link]

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters. PubMed. Available from: [Link]

  • Jarvis, M. F., et al. (2010). Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT. Journal of Biomolecular Screening, 15(2), 143-51. Available from: [Link]

  • Behrendt, H. J., et al. (2024). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Identified signaling pathways involved in TRPM8 channel regulation. Retrieved from: [Link]

  • Iftinca, M., & Altier, C. (2021). The cool things to know about TRPM8! Channels, 15(1), 1-18. Available from: [Link]

  • JoVE. (2024). Harvesting and Culturing Dorsal Root Ganglia. Journal of Visualized Experiments. Available from: [Link]

  • Axion Biosystems. (n.d.). Pain and DRG Neuron Assay. Retrieved from: [Link]

  • Liu, C. F., et al. (2018). Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release. Journal of Visualized Experiments, (140), 58055. Available from: [Link]

  • Campana, W. M. (2011). Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies. Expert Opinion on Drug Discovery, 6(8), 851-62. Available from: [Link]

  • bioRxiv. (2023). Human dorsal root ganglia neuronal cell line to study nociceptive signaling: a new pipeline for pain therapy. Retrieved from: [Link]

  • ResearchGate. (n.d.). Validation of TRPM8 antagonist compound 1 by orthogonal assays. Retrieved from: [Link]

  • González-Muñiz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(19), 10769. Available from: [Link]

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419-424. Available from: [Link]

  • FUJIFILM Cellular Dynamics, Inc. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from: [Link]

  • Miller, S., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE, 9(9), e107151. Available from: [Link]

  • Miller, L. J., et al. (2011). Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. Journal of Biological Chemistry, 286(38), 33436-33446. Available from: [Link]

  • Eurofins Discovery. (n.d.). TRPM8 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. Retrieved from: [Link]

  • Wang, Y., et al. (2022). Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C. Journal of Biological Chemistry, 298(10), 102434. Available from: [Link]

  • MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2040. Available from: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from: [Link]

Sources

Comparative

Comparative Efficacy of N-[3-(3-phenylpropoxy)phenyl]acetamide and Established Inhibitors for Fatty Acid Amide Hydrolase (FAAH)

A Technical Guide for Researchers Introduction: Targeting the Endocannabinoid System via FAAH Inhibition The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiolo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of AEA are increased, prolonging its signaling and therapeutic effects without the psychomimetic side effects associated with direct cannabinoid receptor agonists. This has made FAAH a compelling therapeutic target for a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases.[1][2]

This guide provides a comparative analysis of the efficacy of N-[3-(3-phenylpropoxy)phenyl]acetamide, a compound of interest for FAAH inhibition, against established and well-characterized FAAH inhibitors, namely URB597 and PF-3845. This objective comparison is intended to assist researchers in selecting the appropriate tool compounds for their preclinical investigations.

Compound Profiles

  • N-[3-(3-phenylpropoxy)phenyl]acetamide: This specific compound is not widely documented in publicly available scientific literature, suggesting it may be a novel or less-studied chemical entity. For the purpose of this guide, it is treated as a putative FAAH inhibitor, and its performance is theoretically benchmarked against established inhibitors.

  • URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester): A potent, selective, and well-characterized FAAH inhibitor. It has been extensively used in preclinical studies to investigate the therapeutic potential of FAAH inhibition in models of pain, anxiety, and depression.[3][4]

  • PF-3845: A highly potent, selective, and irreversible inhibitor of FAAH with a long duration of action.[5] Its robust in vivo efficacy has been demonstrated in various models of inflammatory and neuropathic pain.[6]

Comparative In Vitro Efficacy

The primary measure of a compound's potency against a target enzyme is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

InhibitorTargetIC50 (Human FAAH)IC50 (Rat FAAH)Notes
URB597 FAAH3 nM5 nMPotent and selective carbamate inhibitor.
PF-3845 FAAH7.2 nM[5]Not ReportedPotent and irreversible piperidine urea inhibitor.[5]
OL-135 FAAHNot ReportedNot ReportedA reversible FAAH inhibitor.[7]
AM4303 FAAH2 nM[8]1.9 nM[8]A selective FAAH inhibitor.[8]
VER-154403 FAAH13 nM[9]Not ReportedAn orally active FAAH antagonist.[9]

Comparative In Vivo Efficacy in Preclinical Models

The therapeutic potential of FAAH inhibitors is ultimately determined by their efficacy in in vivo models of disease. Here, we compare the performance of established inhibitors in preclinical models of pain and anxiety.

Analgesic Efficacy

FAAH inhibitors have demonstrated significant analgesic effects in various rodent models of pain.[10]

InhibitorAnimal ModelPain TypeRoute of AdministrationDose RangeKey Efficacy Findings
URB597 RatInflammatory (CFA-induced)i.p.0.3 mg/kgReduced mechanical allodynia and thermal hyperalgesia.[11]
RatNeuropathic (Spinal Nerve Ligation)i.p.Not specifiedDid not reduce allodynia in this model.[11]
PF-3845 MouseInflammatory (LPS-induced tactile allodynia)i.p.10 mg/kgDose-dependently reversed tactile allodynia.[12]
RatInflammatory (CFA-induced thermal hyperalgesia)p.o.0.1 mg/kgEfficacy comparable to naproxen at 10 mg/kg.[5]
OL-135 RatNeuropathic (Spinal Nerve Ligation) & Inflammatory (Mild Thermal Injury)i.p.ED50 = 6-9 mg/kgReversed mechanical allodynia in both models.[7][10]
Anxiolytic-like Efficacy

Inhibition of FAAH has been shown to produce anxiolytic-like effects in several rodent behavioral models.[3][13]

InhibitorAnimal ModelBehavioral TestRoute of AdministrationDoseKey Efficacy Findings
URB597 RatLight/Dark Boxi.p.0.3 mg/kgIncreased time spent in the light compartment, indicating an anxiolytic effect.[3]
ST4070 (Novel Inhibitor) MouseElevated Plus Mazep.o.3-30 mg/kgIncreased time spent in the open arms.[14]
RatLight/Dark Boxp.o.30 mg/kgModerately increased time spent in the illuminated compartment.[14]

Mechanism of Action: The FAAH Signaling Pathway

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation.[15] AEA then activates cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors.[15] This initiates a signaling cascade that modulates neuronal excitability and inflammatory responses.[15]

FAAH_Signaling_Pathway FAAH_Inhibitor FAAH Inhibitor (e.g., N-[3-(3-phenylpropoxy)phenyl]acetamide) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits AEA_accumulation Anandamide (AEA) Accumulation AEA_degradation Anandamide (AEA) Degradation FAAH->AEA_degradation Catalyzes CB1_CB2 CB1/CB2 Receptors AEA_accumulation->CB1_CB2 Activates Signaling_Cascade Downstream Signaling Cascade CB1_CB2->Signaling_Cascade Initiates Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Signaling_Cascade->Therapeutic_Effects Leads to

Caption: FAAH Inhibition and Downstream Signaling.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of a test compound against FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH, resulting in a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is used to determine its potency.[16][17]

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[16]

  • Test compound (e.g., N-[3-(3-phenylpropoxy)phenyl]acetamide) and established inhibitors (URB597, PF-3845)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well, except for the background control wells.

  • Add the diluted test compounds or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[16][17]

  • Calculate the rate of reaction for each well.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Assessment of Analgesic Efficacy: LPS-Induced Tactile Allodynia in Mice

This protocol details a widely used model to evaluate the efficacy of compounds in reducing inflammatory pain.[12][15]

Principle: Intraplantar injection of lipopolysaccharide (LPS) induces a local inflammatory response, leading to tactile allodynia (pain in response to a non-painful stimulus). The ability of a test compound to reverse this allodynia is a measure of its analgesic efficacy.[15]

Procedure:

  • Habituate male C57BL/6J mice to the testing environment and the von Frey filaments.

  • Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.

  • Inject LPS into the plantar surface of one hind paw.

  • Administer the test compound (e.g., N-[3-(3-phenylpropoxy)phenyl]acetamide) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before or after the LPS injection.

  • At various time points after drug administration, re-measure the paw withdrawal threshold using the von Frey filaments.

  • An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

In_Vivo_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Assessment Habituation Animal Habituation Baseline Baseline von Frey Measurement Habituation->Baseline LPS_Injection LPS Injection (Intraplantar) Baseline->LPS_Injection Drug_Admin Drug Administration (i.p. or p.o.) LPS_Injection->Drug_Admin Post_VFE Post-Treatment von Frey Measurement Drug_Admin->Post_VFE Data_Analysis Data Analysis Post_VFE->Data_Analysis

Caption: Workflow for In Vivo Analgesia Testing.

Conclusion

Established FAAH inhibitors like URB597 and PF-3845 demonstrate potent in vitro activity and robust in vivo efficacy in preclinical models of pain and anxiety. While direct comparative data for N-[3-(3-phenylpropoxy)phenyl]acetamide is not available, this guide provides a framework for its evaluation. By employing the standardized protocols outlined herein, researchers can effectively characterize the efficacy of novel FAAH inhibitors and compare their performance to that of well-established compounds. The choice of inhibitor for a particular study will depend on the specific research question, the desired duration of action, and the disease model being investigated.

References

  • Marco EM, Rapino C, Caprioli A, Borsini F, Laviola G, Maccarrone M. Potential Therapeutic Value of a Novel FAAH Inhibitor for the Treatment of Anxiety. PLoS ONE. 2015;10(9):e0137034. Available from: [Link]

  • Justinova Z, Solinas M, Tanda G, Redhi GH, Goldberg SR. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition. Neuropharmacology. 2008;54(1):128-41. Available from: [Link]

  • St-Onge S, Bilecki W, Gangarossa G, Gauthier J, D'Souza K, Cashman JR, et al. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents. J Psychiatry Neurosci. 2021;46(4):E458-E470. Available from: [Link]

  • Lisboa SF, Gomes FV, Resstel LB. Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies. Psychopharmacology (Berl). 2022;239(1):1-14. Available from: [Link]

  • Lichtman AH, Leung D, Shelton CC, Saghatelian A, Hardouin C, Boger DL, et al. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. J Mol Neurosci. 2004;24(1):105-14. Available from: [Link]

  • Holt S, Comelli F, Costa B, Fowler CJ. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. Br J Pharmacol. 2005;146(1):123-33. Available from: [Link]

  • Scuderi C, Bronzuoli MR, Facchinetti R, Pace L, Ferraro L, Broadstock M, et al. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. Int J Mol Sci. 2023;24(22):16181. Available from: [Link]

  • Jhaveri MD, Richardson D, Chapman V. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain. J Neurosci. 2006;26(51):13218-27. Available from: [Link]

  • Booker L, Kinsey SG, Abdullah RA, Blankman JL, Long JZ, Ezzili C, et al. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. Br J Pharmacol. 2012;165(8):2485-96. Available from: [Link]

  • Lee SH, Lee BH. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Sci Rep. 2019;9(1):17290. Available from: [Link]

  • Tchantchou F, Zhang Y. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Neuropharmacology. 2013;72:146-58. Available from: [Link]

  • BioWorld. Vernalis presents new FAAH inhibitor with in vivo antinociceptive activity at the SfN meeting. 2007. Available from: [Link]

  • Wiley NC, O'Connor K, Radbrown S, Harding-Rose C, McMahon LR. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. J Pharmacol Exp Ther. 2017;360(3):439-447. Available from: [Link]

  • Rock EM, Limebeer CL, Petrie GN, Abdullah RA, Makriyannis A, Parker LA. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology (Berl). 2016;233(21-22):3469-3477. Available from: [Link]

  • Jayamanne A, Greenwood R, Mitchell VA, Aslan S, Piomelli D, Vaughan CW. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. Br J Pharmacol. 2006;147(3):281-8. Available from: [Link]

  • Wagner K, Inceoglu B, Gill A, Ulu A, McReynolds J, Hwang SH, et al. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. J Pain. 2016;17(3):329-39. Available from: [Link]

  • Rock EM, Limebeer CL, Petrie GN, Abdullah RA, Makriyannis A, Parker LA. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology (Berl). 2016;233(21-22):3469-3477. Available from: [Link]

  • Holsboer-Trachsler E, Hättenschwiler J, Beck J, Brand S. Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv. 2023. Available from: [Link]

  • Wang L, Wang M, Zhang X, Li C, Wang F. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs. J Med Chem. 2023;66(12):7871-7890. Available from: [Link]

  • Cellagen Technology. PF-3845 | FAAH inhibitor. Available from: [Link]

  • Chen YC, Chen YC, Chen YC, Chen YC, Chen YC, Chen YC, et al. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Int J Mol Sci. 2019;20(10):2550. Available from: [Link]

  • Grieco M, D'Aniello E, Formisano L, Beguinot F, Miele C. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. Cells. 2019;8(10):1152. Available from: [Link]

  • Maccarrone M, Di Rienzo B, Finazzi-Agrò A. Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Curr Med Chem. 2008;15(15):1528-44. Available from: [Link]

  • Almássy Z, Kureková L, Svec P, Breier A. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. J Enzyme Inhib Med Chem. 2014;29(2):229-33. Available from: [Link]

  • Clapper JR, Moreno-Sanz G, Russo R, Fucile C, Vaddepalli S, De Novellis V, et al. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. Br J Pharmacol. 2010;161(4):850-61. Available from: [Link]

  • Zanfirescu A, Nitulescu G, Mihai DP, Nitulescu GM. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Int J Mol Sci. 2022;23(1):379. Available from: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of N-[3-(3-phenylpropoxy)phenyl]acetamide

Executive Summary In the landscape of modern drug discovery, the adage "one molecule, one target" is a guiding principle for developing safe and effective therapeutics. However, achieving absolute target specificity is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the adage "one molecule, one target" is a guiding principle for developing safe and effective therapeutics. However, achieving absolute target specificity is a formidable challenge. Small molecules often interact with multiple biological targets, leading to off-target effects that can range from beneficial polypharmacology to severe adverse reactions. Therefore, a rigorous assessment of a compound's selectivity and cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity profile of the novel compound N-[3-(3-phenylpropoxy)phenyl]acetamide . As of this publication, specific experimental data for this molecule is not publicly available. Consequently, this document serves as an in-depth technical guide, leveraging data from structurally related N-phenylacetamide analogs and established methodologies to outline a robust strategy for its characterization. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for data interpretation that will empower researchers, scientists, and drug development professionals to thoroughly assess this and other novel chemical entities.

Introduction: The Imperative of Selectivity in Drug Development

N-[3-(3-phenylpropoxy)phenyl]acetamide belongs to the broad class of N-phenylacetamide derivatives, a scaffold known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of any new compound from this class is intrinsically linked to its selectivity profile. A highly selective compound preferentially binds to its intended therapeutic target, minimizing the potential for off-target interactions that can lead to toxicity. Conversely, a non-selective compound may exhibit a "shotgun" effect, impacting multiple pathways and increasing the risk of unforeseen side effects.

The process of selectivity profiling, therefore, is a critical early-stage activity in any drug discovery program. It aims to:

  • Identify the primary therapeutic target(s).

  • Uncover any off-target interactions.

  • Quantify the potency at both on-target and off-target sites.

  • Guide structure-activity relationship (SAR) studies to optimize selectivity.

  • Predict potential adverse drug reactions (ADRs) early in development.

This guide will walk through the essential experimental and analytical workflows required to build a comprehensive selectivity profile for a compound like N-[3-(3-phenylpropoxy)phenyl]acetamide.

The Landscape of N-Phenylacetamide Derivatives: A Basis for Comparison

While we await specific data on N-[3-(3-phenylpropoxy)phenyl]acetamide, we can draw comparative insights from related molecules. The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a variety of targets.

Table 1: Illustrative Biological Activities of N-Phenylacetamide Analogs

Compound Class/DerivativeBiological Target/ActivityReported Potency (IC₅₀/EC₅₀)Reference
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesAnticancer (PC3 Prostate Carcinoma)IC₅₀ = 52 µM (for 2b)[3]
N-phenylacetamide derivatives with 4-arylthiazoleAntibacterial (Xanthomonas oryzae)EC₅₀ = 156.7 µM (for A1)[4][5]
2-(naphthalen-1-yloxy)-N-phenylacetamide derivativesTRPM4 Inhibitor (Prostate Cancer)Antiproliferative Activity[6]
Substituted Phenylacetamide LigandsDopamine D4 Receptor (D4R) AffinityHigh selectivity over D2R and D3R[7]

This diversity in biological activity underscores the importance of broad-panel screening. A minor structural modification can shift the target profile significantly, making assumptions based on a shared core structure unreliable. For instance, while one analog may show promise as an antibacterial agent[4][5], another might interact with CNS receptors[7], highlighting the need for a comprehensive and unbiased assessment.

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is essential for building a robust selectivity profile. This typically begins with broad, high-throughput screening against large panels of targets, followed by more focused, lower-throughput assays to confirm and quantify any identified "hits."

G cluster_0 Tier 1: Broad-Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Phenotypic Assays A Compound of Interest (N-[3-(3-phenylpropoxy)phenyl]acetamide) B Primary Target Assay (On-Target Potency) A->B High-Throughput Screening C Broad Kinase Panel (e.g., 400+ kinases) A->C High-Throughput Screening D GPCR/Receptor Panel (e.g., 100+ receptors) A->D High-Throughput Screening E Safety Pharmacology Panel (e.g., hERG, COX) A->E High-Throughput Screening F IC₅₀/Kᵢ Determination for On-Target and Off-Target Hits C->F Identified 'Hits' D->F Identified 'Hits' E->F Identified 'Hits' G Orthogonal Assays (e.g., Biophysical, Cell-based) F->G Confirmation H Cellular Pathway Analysis G->H Functional Validation I In Vivo Toxicity & Efficacy Models H->I Preclinical Assessment

Caption: A tiered workflow for selectivity and cross-reactivity profiling.

Tier 1: Broad-Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels of purified enzymes and receptors.

  • Kinase Profiling: Kinases are a large family of enzymes frequently implicated in off-target effects. Screening against a panel of several hundred kinases (e.g., Eurofins SafetyScreen44™, Reaction Biology HotSpot℠) provides a broad view of the compound's kinome-wide selectivity. Data is typically reported as percent inhibition relative to a control.

  • Receptor-Ligand Binding Assays: These assays assess the ability of the test compound to displace a known radiolabeled ligand from its receptor. Panels often include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Safety Pharmacology Panels: These panels focus on targets with known links to adverse drug reactions. A standard panel (e.g., the Eurofins Safety47™ panel) includes targets like the hERG potassium channel (cardiac toxicity), cyclooxygenase (COX) enzymes (gastrointestinal effects), and the phosphodiesterase (PDE) family.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant inhibition (e.g., >50% at 10 µM) in Tier 1 is considered a "hit" and requires further investigation.

  • Dose-Response Curves: The compound is tested against the confirmed off-target "hits" over a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

  • Orthogonal Assays: It is crucial to confirm findings using a different assay format. For example, if a kinase interaction is identified in a biochemical assay, a biophysical method like Surface Plasmon Resonance (SPR) can be used to confirm direct binding and measure kinetics.[8]

Comparative Data Presentation: A Hypothetical Profile

To illustrate how data is presented and compared, the following tables show a hypothetical selectivity profile for N-[3-(3-phenylpropoxy)phenyl]acetamide against a fictional alternative, "Compound X."

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetN-[3-(3-phenylpropoxy)phenyl]acetamideCompound X (Alternative)
Primary Target: Kinase A 98% 95%
Kinase B15%85%
Kinase C8%12%
Kinase D65%25%
Kinase E5%9%

Table 3: Off-Target Potency (IC₅₀ Values in µM)

Off-Target HitN-[3-(3-phenylpropoxy)phenyl]acetamide (IC₅₀)Compound X (IC₅₀)Selectivity Window (Off-Target/On-Target)
Primary Target: Kinase A 0.050 0.045 N/A
Kinase D2.5> 2050-fold
Kinase B> 300.5>600-fold

From this hypothetical data, we can conclude that while both compounds are potent against the primary target, N-[3-(3-phenylpropoxy)phenyl]acetamide shows a potential liability against Kinase D, with only a 50-fold selectivity window. In contrast, Compound X is less selective against Kinase B. This type of direct comparison is essential for selecting the most promising lead candidate for further development.

G A Kinase C 8% B Kinase E 5% C Other <20% D Kinase D 65% E Target A 98% Root Root

Caption: A conceptual kinase selectivity map for our hypothetical compound.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, here are detailed protocols for two fundamental selectivity assays.

Protocol 1: Broad-Panel Radioligand Binding Assay (GPCR Panel)

Objective: To assess the cross-reactivity of N-[3-(3-phenylpropoxy)phenyl]acetamide against a panel of human GPCRs.

Materials:

  • Test Compound: N-[3-(3-phenylpropoxy)phenyl]acetamide dissolved in 100% DMSO.

  • Receptor Membranes: Commercially prepared cell membranes expressing the target receptors.

  • Radioligand: A specific, high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Assay Buffer: Specific to each receptor target.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Preparation: Serially dilute the test compound in assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a known non-radiolabeled antagonist (for non-specific binding).

    • 25 µL of the test compound or vehicle control.

    • 25 µL of the appropriate radioligand.

    • 25 µL of the receptor membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each well with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filter mats to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is Counts Per Minute, NSB is non-specific binding.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of N-[3-(3-phenylpropoxy)phenyl]acetamide against a specific kinase hit.

Materials:

  • Test Compound: Serially diluted in appropriate buffer.

  • Kinase: Purified, recombinant kinase of interest.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Methodology:

  • Kinase Reaction:

    • Add 1 µL of test compound or vehicle control to the wells of the 384-well plate.

    • Add 2 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis:

    • Normalize the data relative to a no-kinase control (100% inhibition) and a vehicle-only control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: Synthesizing Data for Informed Decisions

The cross-reactivity and selectivity profile of a drug candidate is a critical dataset that profoundly influences its developmental trajectory. A comprehensive analysis, as outlined in this guide, provides an essential "fingerprint" of a molecule's biological interactions. For a novel compound like N-[3-(3-phenylpropoxy)phenyl]acetamide, a profile demonstrating high selectivity for its intended target with minimal off-target interactions at therapeutically relevant concentrations would provide strong validation for its continued development. Conversely, the identification of significant off-target activities, particularly against targets with known safety liabilities, would necessitate further medicinal chemistry efforts to engineer out these undesirable properties. By adhering to the rigorous, multi-tiered approach detailed herein, research and drug development teams can mitigate risks, reduce late-stage attrition, and ultimately, enhance the likelihood of delivering safer and more effective medicines to patients.

References

  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Available at: [Link]

  • Khan, I., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 139-146.
  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

  • ChemRxiv. (2023). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. Available at: [Link]

  • Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • International Journal of Scientific Research in Engineering and Management. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[3-(3-phenylpropoxy)phenyl]acetamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-[3-(3-phenylpropoxy)phenyl]acetamide As a synthetic organic compound frequently utilized in drug development and advanced chemical research, N-[3-(3-phenylpropoxy)phenyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N-[3-(3-phenylpropoxy)phenyl]acetamide

As a synthetic organic compound frequently utilized in drug development and advanced chemical research, N-[3-(3-phenylpropoxy)phenyl]acetamide requires rigorous handling and disposal protocols. Improper disposal of lipophilic organic molecules can lead to severe environmental persistence and regulatory penalties. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling, spill recovery, and lifecycle disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality between the molecule's physical properties and its environmental behavior. N-[3-(3-phenylpropoxy)phenyl]acetamide contains two stable aromatic rings connected by an ether and an amide linkage. This highly lipophilic structure renders it practically insoluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane, methanol).

Because it lacks ionizable groups that would facilitate aqueous degradation, sink disposal is strictly prohibited. It will partition into organic phases and persist in aquatic environments[1].

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
Chemical Name N-[3-(3-phenylpropoxy)phenyl]acetamide Requires specific GHS labeling.
CAS Registry Number 909356-79-2 Must be tracked in chemical inventory.
Molecular Formula C17H19NO2 Non-halogenated organic compound.
Molecular Weight 269.34 g/mol Standard organic waste protocols apply.
Physical State Solid (Powder/Crystals) Risk of aerosolization if dry-swept.
Melting Point ~120 °C[2] Stable at room temperature.

| Boiling Point | 482.5 °C (Predicted)[2] | Low volatility; inhalation risk is primarily particulate. |

Operational Safety & Spill Response Workflows

When working with the pure solid form of N-[3-(3-phenylpropoxy)phenyl]acetamide, the primary exposure routes are dermal contact and inhalation of aerosolized particulates.

Self-Validating Safety Protocol: Before opening the container, verify that your engineering controls (e.g., a certified chemical fume hood) have an inward face velocity of at least 100 feet per minute (fpm). If the airflow monitor alarms, the protocol must be immediately halted.

Step-by-Step Spill Response Methodology

In the event of a localized spill, follow this sequential workflow to ensure containment and prevent cross-contamination:

  • Assess & Ventilate: Immediately evacuate the 2-meter radius. Ensure the fume hood sash is lowered to the optimal operating height to capture airborne particulates. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Containment: Surround the spill perimeter with an inert absorbent (e.g., diatomaceous earth or sand) to physically prevent the spread of the material.

  • Absorption/Wiping (Causality Check): Never dry-sweep pure chemical powders, as mechanical friction generates respirable aerosols. Instead, dampen the powder with a non-reactive, high-flashpoint solvent (such as isopropanol) to collapse the dust, then carefully wipe it up using absorbent pads.

  • Decontamination: Wash the affected surface with a surfactant-water mixture to break down residual organics, followed by a final alcohol wipe to lift any remaining lipophilic residues.

  • Validation & Disposal: Visually inspect the area under standard lighting for any crystalline residue. Place all contaminated wipes, gloves, and absorbents into a designated solid hazardous waste bag.

SpillResponse Assess 1. Assess Risk (Ventilation, PPE) Contain 2. Contain Spill (Prevent spreading) Assess->Contain Absorb 3. Absorb/Sweep (Dampen powder) Contain->Absorb Decontaminate 4. Decontaminate (Wash with solvent) Absorb->Decontaminate Dispose 5. Dispose (Hazardous Waste) Decontaminate->Dispose

Fig 1: Sequential operational workflow for mitigating and recovering chemical spills.

Waste Segregation & Disposal Protocols

Proper segregation is not merely a regulatory hurdle; it is a chemical necessity dictated by thermodynamics. For example, combining halogenated solvents (often used to dissolve this compound) with non-halogenated solvents lowers the overall flashpoint and requires specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins[3].

Segregation Workflows
  • Solid Waste: Pure unreacted powder, contaminated PPE, and spill cleanup materials must be double-bagged in transparent, heavy-duty polyethylene bags.

  • Liquid Waste (Halogenated): If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, the waste must be routed to a designated "Halogenated Organic Waste" carboy.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, methanol, or acetonitrile, route to the "Non-Halogenated Organic Waste" carboy.

  • Empty Container Management: Empty glass or plastic storage vials cannot be thrown directly into standard trash. They must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. Only after triple-rinsing and defacing the original label can the container be disposed of as clean glass/plastic waste[4].

WasteSegregation Start N-[3-(3-phenylpropoxy)phenyl]acetamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals/PPE) State->Solid Pure compound Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In solution SolidContainer Double-Bagged Solid Waste Container Solid->SolidContainer SolventType Determine Solvent Type Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Contains halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventType->NonHalogenated No halogens HalContainer Halogenated Organic Waste Carboy Halogenated->HalContainer NonHalContainer Non-Halogenated Organic Waste Carboy NonHalogenated->NonHalContainer

Fig 2: Decision tree for the segregation and containerization of chemical waste.

Regulatory Compliance & Manifesting

To maintain an audit-ready laboratory, all disposal procedures must align with federal environmental and occupational health standards.

  • OSHA Hazard Communication Standard (HazCom): Under 5[5], all secondary waste containers (Satellite Accumulation Areas) must bear a GHS-compliant label. The label must explicitly state "Hazardous Waste" and list the full chemical name—abbreviations or structural formulas are legally insufficient[6].

  • EPA RCRA Waste Identification: Under 7[7], this material is classified as a solid waste and must be evaluated for hazardous characteristics prior to manifesting. If mixed with F-listed spent solvents (e.g., methanol or methylene chloride), the entire mixture inherits the F-listed hazardous waste designation via the EPA's "mixture rule"[8].

  • Accumulation Limits: Containers in Satellite Accumulation Areas must remain tightly closed at all times unless actively receiving waste. Do not leave funnels resting in carboys, as this constitutes an open container violation[6].

References

  • Hazardous Waste and Disposal Considerations – American Chemical Society (ACS). Available at: [Link][1]

  • OSHA Standard 29 CFR 1910.1200: Hazard Communication – Occupational Safety and Health Administration. Available at: [Link][5]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards – National Academies of Sciences, Engineering, and Medicine. Available at: [Link][3]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste – U.S. Environmental Protection Agency (EPA). Available at: [Link][7]

Sources

Handling

Personal protective equipment for handling N-[3-(3-phenylpropoxy)phenyl]acetamide

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates with a strict adherence to the precautionary principle. N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 90935...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates with a strict adherence to the precautionary principle. N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) is a specialized synthetic compound primarily utilized in advanced drug development and chemical research[1]. Because comprehensive toxicological data for this specific molecule is not fully established in public literature, we must extrapolate its risk profile from its structural pharmacophores and analogous phenylacetamides[2][3].

This guide provides a self-validating, mechanistic approach to operational safety, Personal Protective Equipment (PPE) selection, and disposal methodologies for this compound.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. N-[3-(3-phenylpropoxy)phenyl]acetamide features two critical structural motifs:

  • The Acetamide Core: Analogous phenylacetamides (e.g., 2-phenylacetamide) are classified under Acute Toxicity Category 4 (Oral) and are known to cause severe ocular and respiratory irritation[2][4].

  • The Lipophilic Tail: The 3-phenylpropoxy group significantly increases the molecule's lipophilicity. Highly lipophilic compounds can easily permeate the stratum corneum of the human skin. If this compound is dissolved in an organic carrier solvent like Dimethyl Sulfoxide (DMSO), the solvent will rapidly transport the dissolved toxicant directly into systemic circulation[5].

Because the compound is a solid at room temperature (predicted melting point ~120 °C)[6], handling the dry powder creates a high risk of aerosolizing static-charged micro-particulates. Inhalation of these particulates bypasses first-pass hepatic metabolism, making respiratory and environmental engineering controls non-negotiable[4].

Table 1: Physicochemical & Hazard Profile Summary
ParameterValue / DesignationRationale / Causality
Compound Name N-[3-(3-phenylpropoxy)phenyl]acetamideTarget analyte.
CAS Number 909356-79-2Unique chemical identifier[1].
Molecular Weight 269.34 g/mol Moderately low MW facilitates potential biological membrane permeation[1].
Physical State Solid (Predicted MP: 120 °C)High risk of aerosolization and inhalation of micro-particulates during handling[6].
Hazard Class Uncharacterized (Treat as Acute Tox 4, Irritant)Structurally related to phenylacetamides which exhibit systemic toxicity and severe eye irritation[2][7].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard minimum laboratory attire. The following PPE matrix is engineered to break the specific exposure pathways of lipophilic amides[8][9].

Table 2: Mandatory PPE Specifications
PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min 5 mil thickness)The lipophilic moiety enhances dermal penetration. Double gloving mitigates breakthrough, especially when using carrier solvents (DMSO/DMF)[5].
Eye Protection ANSI Z87.1 tightly sealed safety gogglesPrevents ingress of airborne particulates; related acetamides cause severe ocular irritation[2][7].
Respiratory N95/P100 Particulate Respirator or Fume HoodPrevents inhalation of aerosolized powders during weighing and transfer[4].
Body Protection Flame-resistant lab coat, closed-toe shoesStandard barrier against accidental spills and electrostatic discharge[5].

Operational Workflow: Safe Solubilization and Aliquoting

This self-validating protocol ensures that any potential contamination is contained at the source. Never handle this compound on an open benchtop.

Step 1: Preparation & Static Elimination

  • Pre-weigh empty glass vials with PTFE-lined caps.

  • Pass the source container and your anti-static spatula through an anti-static ionizer. Causality: Eliminating static charge prevents the lipophilic powder from scattering and clinging to the outside of the receiving vial or your gloves.

Step 2: Enclosed Weighing

  • Inside a certified Class II Type A2 Biological Safety Cabinet or a ductless weighing enclosure, transfer the target mass of N-[3-(3-phenylpropoxy)phenyl]acetamide.

  • Validation checkpoint: Ensure the balance reads stable; fluctuating readings indicate air drafts that could be aerosolizing the powder.

Step 3: Solvent Addition

  • Add the designated solvent (e.g., anhydrous DMSO) using a positive displacement pipette. Causality: Positive displacement pipettes prevent the vapor pressure of organic solvents from causing drips, ensuring precise, spill-free transfer.

Step 4: Sealed Dissolution

  • Seal the vial tightly and gently vortex. Do not sonicate unsealed containers. Causality: Ultrasonic waves generate microscopic respirable mists of the solvent-chemical mixture, which can easily bypass standard surgical masks[5].

Step 5: Decontamination

  • Wipe down the exterior of the sealed vial and the balance pan with a 70% Isopropanol/Water solution. Doff the outer layer of your nitrile gloves before exiting the hood.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Static Elimination (Ionizer) A->B C 3. Enclosed Weighing (Fume Hood) B->C D 4. Solvent Addition (e.g., DMSO) C->D E 5. Sealed Dissolution (Vortexing) D->E F 6. Decontamination & Doffing E->F

Operational workflow for the safe handling and solubilization of lipophilic amides.

Spill Response & Waste Management Plan

Under OSHA's Hazard Communication Standard (29 CFR 1910.1200) and standard laboratory safety frameworks, uncharacterized synthetic intermediates must be treated as hazardous waste[3][10]. Standard biological degradation is insufficient for synthetic phenylacetamides.

Emergency Spill Protocol
  • Assess and Evacuate: If a spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust[2].

  • Upgrade PPE: Don a P100 respirator and a Tyvek suit if the spill volume exceeds 5 grams or 50 mL of solution.

  • Containment (Solid Spill): Do NOT sweep dry powder. Cover the powder with damp absorbent pads (using water or a mild surfactant) to suppress dust, then carefully scoop into a hazardous waste container[11].

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[2].

  • Surface Decontamination: Wash the affected area with a strong detergent and water, followed by an alcohol wipe down.

Final Disposal Plan
  • Segregation: Collect all N-[3-(3-phenylpropoxy)phenyl]acetamide solid waste, contaminated gloves, and liquid solutions in designated, clearly labeled High-Density Polyethylene (HDPE) containers[12].

  • Labeling: Label strictly as "Toxic Organic Waste - Contains N-[3-(3-phenylpropoxy)phenyl]acetamide [Uncharacterized Hazard]".

  • EHS Coordination: Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA). Coordinate with licensed Environmental Health and Safety (EHS) personnel for high-temperature incineration[11].

SpillResponse S1 Spill Detected S2 Assess State (Powder vs. Solution) S1->S2 S3 Powder Spill: Damp Wipe / No Sweeping S2->S3 Solid S4 Solution Spill: Inert Absorbent Pads S2->S4 Liquid S5 Transfer to HDPE Hazardous Waste Bin S3->S5 S4->S5 S6 EHS Reporting & Incineration S5->S6

Decision matrix and response pathway for uncharacterized chemical spills.

References

  • Occupational Safety and Health Administration (OSHA). "Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site." US Department of Labor. Available at:[Link]

Sources

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